Product packaging for Tizaterkib(Cat. No.:CAS No. 2097416-76-5)

Tizaterkib

Cat. No.: B605742
CAS No.: 2097416-76-5
M. Wt: 494.5 g/mol
InChI Key: HVIGNZUDBVLTLU-MRXNPFEDSA-N
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Description

Tizaterkib is an orally bioavailable inhibitor of the extracellular signal-regulated kinases 1 (ERK1) and 2 (ERK2), with potential antineoplastic activity. Upon oral administration, this compound specifically targets, binds to and inhibits the activity of the serine/threonine-protein kinases ERK1 and ERK2, thereby preventing the phosphorylation of ERK1/2 substrates and the activation of mitogen-activated protein kinase (MAPK)/ERK-mediated signal transduction pathways. This results in the inhibition of ERK-dependent proliferation and survival of tumor cells. The MAPK/ERK pathway, also known as the RAS/RAF/MEK/ERK pathway, is hyperactivated in a variety of tumor cell types due to mutations in upstream targets. It plays a key role in the proliferation, differentiation and survival of tumor cells.
oral inhibitor of ERK1 and ERK2

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H24F2N8O2 B605742 Tizaterkib CAS No. 2097416-76-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6R)-7-[(3,4-difluorophenyl)methyl]-6-(methoxymethyl)-2-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5,6-dihydroimidazo[1,2-a]pyrazin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F2N8O2/c1-14-9-27-24(30-20-6-7-28-32(20)2)31-21(14)19-12-33-11-16(13-36-3)34(23(35)22(33)29-19)10-15-4-5-17(25)18(26)8-15/h4-9,12,16H,10-11,13H2,1-3H3,(H,27,30,31)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIGNZUDBVLTLU-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C2=CN3CC(N(C(=O)C3=N2)CC4=CC(=C(C=C4)F)F)COC)NC5=CC=NN5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(N=C1C2=CN3C[C@@H](N(C(=O)C3=N2)CC4=CC(=C(C=C4)F)F)COC)NC5=CC=NN5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F2N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2097416-76-5
Record name AZD-0364
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2097416765
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Record name (6R)-7-(3,4-difluorobenzyl)-6-(methoxymethyl)-2-{5-methyl-2-[(1-methyl-1H-pyrazol-5-yl)amino]-4-pyrimidinyl}-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one
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Record name TIZATERKIB
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Mechanism of Action of Tizaterkib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tizaterkib (formerly known as AZD0364 and ATG-017) is a potent, selective, and orally bioavailable small molecule inhibitor of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). As a critical node in the mitogen-activated protein kinase (MAPK) signaling cascade, the RAS/RAF/MEK/ERK pathway is a primary driver of cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in upstream components like BRAF and RAS, is a hallmark of numerous human cancers. This compound's targeted inhibition of ERK1/2 presents a promising therapeutic strategy for tumors harboring these mutations and those that have developed resistance to upstream inhibitors. This document provides an in-depth overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the underlying biological processes.

Core Mechanism of Action

This compound is a reversible, ATP-competitive inhibitor that specifically targets the serine/threonine kinases ERK1 and ERK2.[1] By binding to the ATP-binding pocket of these enzymes, this compound prevents their phosphorylation and subsequent activation.[1] This blockade of ERK1/2 activity halts the downstream phosphorylation of numerous substrates, effectively shutting down the MAPK/ERK signaling pathway.[1] The consequence of this inhibition is a reduction in tumor cell proliferation and survival, particularly in cancer cells where the MAPK pathway is constitutively active.[1][2]

Signaling Pathway

The RAS/RAF/MEK/ERK pathway is a central signaling cascade that transmits extracellular signals to the nucleus to regulate gene expression. This compound acts at the terminal kinase step of this pathway.

This compound Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) or G-Protein Coupled Receptor (GPCR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Downstream Downstream Substrates (e.g., p90RSK, FRA1) ERK1_2->Downstream This compound This compound This compound->ERK1_2 Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation

Figure 1: this compound's inhibition of the MAPK/ERK signaling pathway.

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Assay TypeTargetCell LineIC50 / GI50 (nM)Reference
Biochemical AssayERK2-0.66[1]
p-p90RSK Cellular AssayERK1/2A3755.73[1]
Cell Proliferation (GI50)-A37560[3]
Cell Proliferation (GI50)-Calu-6200[3]
Table 1: In Vitro Potency of this compound.
Xenograft ModelCancer TypeMutationDosing RegimenTumor Growth Inhibition (TGI)Reference
A375MelanomaBRAF V600E50 mg/kg QD100% (regression)[4]
Calu-6Non-Small Cell Lung CancerKRAS Q61K50 mg/kg QD100% (regression)[4]
A549Non-Small Cell Lung CancerKRAS G12S50 mg/kg QD68%[4]
Table 2: In Vivo Efficacy of this compound in Xenograft Models.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize the mechanism of action of this compound.

ERK2 Biochemical Kinase Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of ERK2.

ERK2 Kinase Assay Workflow Start Start Prepare Prepare reaction mix: - Recombinant ERK2 enzyme - Kinase buffer - ATP - Substrate (e.g., MBP) Start->Prepare Add_this compound Add serial dilutions of this compound or vehicle control (DMSO) Prepare->Add_this compound Incubate Incubate at room temperature to allow kinase reaction Add_this compound->Incubate Stop Stop reaction Incubate->Stop Detect Detect substrate phosphorylation (e.g., radiometric assay with [32P]ATP or ADP-Glo™ Kinase Assay) Stop->Detect Analyze Analyze data to determine IC50 Detect->Analyze End End Analyze->End

Figure 2: Generalized workflow for an in vitro ERK2 kinase assay.

Detailed Protocol:

  • Reaction Setup: In a 384-well plate, prepare a reaction mixture containing kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 5 mM EGTA, 2 mM EDTA), recombinant active ERK2 enzyme, and a suitable substrate like myelin basic protein (MBP).

  • Compound Addition: Add serial dilutions of this compound or DMSO as a vehicle control to the wells.

  • Initiation of Reaction: Start the kinase reaction by adding ATP (e.g., at a concentration close to the Km for ERK2).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as a radiometric assay measuring the incorporation of ³²P from [γ-³²P]ATP into the substrate, or a luminescence-based assay like the ADP-Glo™ Kinase Assay which measures ADP production.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blot Analysis for ERK Pathway Inhibition

Western blotting is used to assess the phosphorylation status of ERK and its downstream targets in cells treated with this compound.

Western Blot Workflow Start Start Culture_Treat Culture cells and treat with this compound or vehicle (DMSO) Start->Culture_Treat Lyse Lyse cells to extract proteins Culture_Treat->Lyse Quantify Quantify protein concentration (e.g., BCA assay) Lyse->Quantify SDS_PAGE Separate proteins by size using SDS-PAGE Quantify->SDS_PAGE Transfer Transfer proteins to a membrane (e.g., PVDF) SDS_PAGE->Transfer Block Block non-specific binding sites on the membrane Transfer->Block Primary_Ab Incubate with primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-p90RSK) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Detect signal using chemiluminescence Secondary_Ab->Detect Analyze Analyze band intensities Detect->Analyze End End Analyze->End

Figure 3: Workflow for Western blot analysis of ERK pathway inhibition.

Detailed Protocol:

  • Cell Culture and Treatment: Seed cancer cell lines (e.g., A375, Calu-6) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or DMSO for the desired time (e.g., 2 or 24 hours).

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated ERK (p-ERK), total ERK, phosphorylated p90RSK (p-p90RSK), and a loading control (e.g., GAPDH or Vinculin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.

Cell Viability/Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with this compound.

MTT Assay Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Add_this compound Add serial dilutions of this compound or vehicle control (DMSO) Seed_Cells->Add_this compound Incubate_72h Incubate for 72 hours Add_this compound->Incubate_72h Add_MTT Add MTT reagent to each well Incubate_72h->Add_MTT Incubate_4h Incubate for 2-4 hours to allow formazan crystal formation Add_MTT->Incubate_4h Solubilize Add solubilization solution (e.g., DMSO) to dissolve crystals Incubate_4h->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Analyze Analyze data to determine GI50 Read_Absorbance->Analyze End End Analyze->End

Figure 4: Generalized workflow for an MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or DMSO as a control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO-treated control cells and determine the GI50 (the concentration that causes 50% inhibition of cell growth).

Conclusion

This compound is a highly potent and selective inhibitor of ERK1/2 with a well-defined mechanism of action. By targeting the terminal kinases in the MAPK signaling pathway, it effectively suppresses the proliferation and survival of cancer cells driven by this pathway. Preclinical data demonstrates its efficacy in both in vitro and in vivo models, particularly those with BRAF and KRAS mutations. The ongoing clinical development of this compound will further elucidate its therapeutic potential in various solid tumors and hematological malignancies. The detailed experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and advance the clinical application of this compound.

References

The Role of the MAPK/ERK Pathway in Tizaterkib's Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tizaterkib (ATG-017) is a potent and selective, orally bioavailable inhibitor of Extracellular signal-Regulated Kinase 1 and 2 (ERK1/2). As the terminal kinases in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, ERK1/2 are critical regulators of cell proliferation, survival, and differentiation. The MAPK/ERK pathway is frequently hyperactivated in a multitude of human cancers due to mutations in upstream components like RAS and BRAF, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the role of the MAPK/ERK pathway in the efficacy of this compound, with a focus on its preclinical anti-tumor activity. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide incorporates representative data from other well-characterized ERK1/2 inhibitors, Ulixertinib (BVD-523) and SCH772984, to illustrate the anticipated efficacy profile of this drug class. Detailed experimental protocols for key assays and visualizations of the signaling pathway and experimental workflows are provided to support further research and development.

Introduction: The MAPK/ERK Pathway in Oncology

The RAS-RAF-MEK-ERK cascade, commonly known as the MAPK/ERK pathway, is a pivotal intracellular signaling pathway that transduces signals from a wide array of extracellular stimuli to regulate fundamental cellular processes. In oncology, activating mutations in genes such as KRAS, NRAS, and BRAF lead to constitutive activation of this pathway, promoting uncontrolled cell growth, proliferation, and survival, thereby driving tumorigenesis in a significant portion of human cancers.

This compound is an inhibitor of ERK1 and ERK2, the final kinases in this cascade. By targeting the most distal kinase in the pathway, this compound has the potential to overcome resistance mechanisms that can arise from upstream inhibitors (e.g., BRAF or MEK inhibitors) which can be bypassed by pathway reactivation. Preclinical studies have indicated that this compound is effective in inhibiting the viability of tumor cell lines in vitro and tumor growth in vivo.[1]

This compound's Mechanism of Action

This compound is an ATP-competitive inhibitor that binds to the unphosphorylated, inactive form of ERK1 and ERK2. This binding prevents the phosphorylation of ERK1/2 by its upstream kinase, MEK, thereby blocking the activation of ERK1/2 and the subsequent phosphorylation of its downstream substrates. This leads to the inhibition of ERK-dependent signaling and results in the suppression of tumor cell proliferation and survival.

Signaling Pathway Diagram

MAPK_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Substrates Downstream Substrates (e.g., RSK, ELK1) ERK->Substrates This compound This compound This compound->ERK Inhibition Transcription Gene Transcription (Proliferation, Survival) Substrates->Transcription

Caption: The MAPK/ERK signaling pathway and the point of inhibition by this compound.

Quantitative Efficacy Data (Representative)

While specific preclinical data for this compound is emerging from clinical trial disclosures, detailed quantitative data from head-to-head preclinical studies are not yet widely published. To provide a framework for the expected potency of ERK1/2 inhibitors, the following tables summarize publicly available data for Ulixertinib and SCH772984 in various cancer cell lines and in vivo models.

In Vitro Cell Viability (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents representative IC50 values for ERK1/2 inhibitors in various cancer cell lines.

CompoundCell LineCancer TypeGenotypeIC50 (nM)Reference
SCH772984 A375MelanomaBRAF V600E4[2]
SCH772984 LOXMelanomaBRAF V600E<500[3]
SCH772984 HCT116Colorectal CancerKRAS G13D1500[4]
Ulixertinib BT40Pediatric Low-Grade GliomaBRAF V600E62.7[5]
Ulixertinib A375MelanomaBRAF V600EData not specified[6]
Ulixertinib MIAPaCa-2Pancreatic CancerKRAS G12CData not specified[7]

Note: This table presents representative data for ERK1/2 inhibitors other than this compound to illustrate the expected range of potency. The specific IC50 values for this compound may vary.

In Vivo Tumor Growth Inhibition

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for evaluating the in vivo efficacy of anti-cancer agents. The table below summarizes representative tumor growth inhibition (TGI) data for ERK1/2 inhibitors.

CompoundXenograft ModelCancer TypeDosingTGI (%)Reference
Ulixertinib A375Melanoma50 mg/kg, twice daily71[6]
Ulixertinib A375Melanoma100 mg/kg, twice daily99[6]
Ulixertinib CHLA136Neuroblastoma50 mg/kg, dailySignificant inhibition[8]
SCH772984 LOXMelanoma25 mg/kgRobust inhibition[3]

Note: This table presents representative data for ERK1/2 inhibitors other than this compound. The specific TGI for this compound may differ. TGI is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Experimental Protocols

The following are detailed, representative protocols for key experiments used to evaluate the efficacy of ERK1/2 inhibitors like this compound.

Western Blotting for Phosphorylated ERK (p-ERK)

This protocol is for assessing the inhibition of ERK1/2 phosphorylation in cancer cells following treatment with an ERK inhibitor.

Materials:

  • Cancer cell lines (e.g., A375, HCT116)

  • Cell culture medium and supplements

  • ERK1/2 inhibitor (e.g., this compound)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), rabbit anti-total ERK1/2

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the ERK inhibitor for the desired time (e.g., 1-24 hours). Include a vehicle-treated control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer per well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against p-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the chemiluminescent substrate. Capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity after treatment with a compound.[9][10][11][12]

Materials:

  • Cancer cell lines

  • 96-well plates

  • Cell culture medium

  • ERK1/2 inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the ERK inhibitor. Include a vehicle control and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the inhibitor concentration to determine the IC50 value.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for assessing the anti-tumor efficacy of an ERK inhibitor in a subcutaneous xenograft mouse model.[13][14][15][16]

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or athymic nude mice)

  • Cancer cell line (e.g., A375)

  • Matrigel (optional)

  • ERK1/2 inhibitor formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject 1-5 million cancer cells, optionally mixed with Matrigel, into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the ERK inhibitor (e.g., by oral gavage) and the vehicle control to the respective groups according to the planned dosing schedule (e.g., once or twice daily for 21 days).

  • Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic analysis by Western blot).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) at the end of the study.

Mandatory Visualizations

Experimental Workflow for Efficacy Evaluation

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis & Interpretation a Target Engagement Assay (p-ERK Western Blot) b Cell Viability Assay (MTT/CellTiter-Glo) a->b c Determine IC50 b->c d Xenograft Model Establishment c->d Promising Candidate e Treatment with this compound d->e f Tumor Growth Measurement e->f g Pharmacodynamic Analysis (Tumor p-ERK levels) e->g h Calculate Tumor Growth Inhibition (TGI) f->h j Correlate PK/PD/Efficacy g->j h->j i Assess Tolerability (Body Weight) i->j

Caption: A typical experimental workflow for evaluating the efficacy of an ERK inhibitor.

Logic of Combination Therapy

Preclinical studies have shown that this compound has synergistic effects when combined with other targeted therapies or immunotherapies.[3][7]

Combination_Therapy cluster_pathway MAPK/ERK Pathway cluster_inhibitors Targeted Inhibitors cluster_outcome Therapeutic Outcome BRAF BRAF/RAF MEK MEK BRAF->MEK ERK ERK MEK->ERK BRAFi BRAF Inhibitor BRAFi->BRAF Synergy Synergistic Anti-Tumor Effect BRAFi->Synergy MEKi MEK Inhibitor MEKi->MEK MEKi->Synergy This compound This compound (ERK Inhibitor) This compound->ERK This compound->Synergy Resistance Overcome Acquired Resistance This compound->Resistance

Caption: The rationale for combining this compound with other MAPK pathway inhibitors.

Conclusion

This compound, as a selective ERK1/2 inhibitor, represents a promising therapeutic strategy for a broad range of cancers characterized by a hyperactivated MAPK/ERK pathway. By targeting the terminal kinases in this critical signaling cascade, this compound has the potential to provide a durable anti-tumor response and overcome resistance to upstream inhibitors. The representative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals to further investigate the efficacy of this compound and other ERK1/2 inhibitors. As more specific data on this compound becomes available from ongoing clinical trials, the understanding of its full therapeutic potential will continue to evolve.

References

The Rise of Tizaterkib: A Technical Deep Dive into the AstraZeneca-Antengene ERK1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Shanghai, China & Cambridge, UK - Tizaterkib (formerly AZD0364, now ATG-017), a potent and selective oral inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2), is carving a niche in the landscape of targeted oncology therapeutics. Initially discovered and developed by AstraZeneca, the global rights for the development, manufacturing, and commercialization of this promising agent have been secured by Antengene, a commercial-stage biopharmaceutical company. This guide provides a comprehensive technical overview of this compound, consolidating preclinical and clinical data, detailing experimental methodologies, and visualizing its mechanism and development pathway for researchers, scientists, and drug development professionals.

Executive Summary

This compound is an ATP-competitive inhibitor that targets the terminal kinases of the RAS/MAPK signaling pathway, a critical cellular cascade frequently dysregulated in over 30% of human cancers. By inhibiting ERK1/2, this compound aims to block tumor cell proliferation and survival. Preclinical studies have demonstrated significant anti-tumor activity, both as a monotherapy and in combination with other targeted agents. Currently, this compound is being evaluated in the Phase I "ERASER" clinical trial for patients with advanced solid tumors and hematological malignancies.

Mechanism of Action: Targeting the RAS/MAPK Pathway

The RAS/MAPK pathway is a cornerstone of intracellular signaling, transducing signals from cell surface receptors to regulate a multitude of cellular processes. Mutations in upstream components like RAS and BRAF are common oncogenic drivers. This compound's strategic intervention at the level of ERK1/2 offers a potential therapeutic solution for tumors harboring these mutations.

RAS_RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation This compound This compound (ATG-017) This compound->ERK Inhibits

Figure 1: Simplified RAS/RAF/MEK/ERK Signaling Pathway and this compound's Point of Inhibition.

Preclinical Development and Quantitative Data

A robust preclinical data package underpins the clinical development of this compound, demonstrating its potent and selective activity in various cancer models.

In Vitro Activity

This compound has shown potent inhibition of ERK1/2 kinase activity and cellular proliferation in a range of cancer cell lines with RAS/MAPK pathway alterations.

ParameterValueCell LineMutationReference
ERK2 Biochemical IC50 0.66 nM--[1]
p90RSK Phosphorylation IC50 5.73 nMA375BRAFV600E[1]
Cellular Proliferation GI50 59 nMA375BRAFV600E[2]
Cellular Proliferation GI50 173 nMCalu-6KRASQ61K[2]
Cellular Proliferation GI50 320 nMA549KRASG12S[2]

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.

In Vivo Efficacy in Xenograft Models

In vivo studies using human tumor xenograft models in immunodeficient mice have demonstrated significant anti-tumor activity of this compound, both as a monotherapy and in combination with other targeted therapies like the MEK inhibitor selumetinib.

Animal ModelTreatmentDosingOutcomeReference
A375 (BRAFV600E) Xenograft This compound Monotherapy50 mg/kg QD70% tumor regression[3]
Calu-6 (KRASQ61K) Xenograft This compound Monotherapy15 mg/kg QD93% tumor growth inhibition[4]
Calu-6 (KRASQ61K) Xenograft This compound Monotherapy50 mg/kg QD49% tumor regression[4]
A549 (KRASG12S) Xenograft This compound Monotherapy50 mg/kg QD68% tumor growth inhibition[3]
A549 (KRASG12S) Xenograft This compound + Selumetinib25 mg/kg each28% tumor regression[4]

QD: Once daily.

Clinical Development: The ERASER Trial

The first-in-human clinical evaluation of this compound is the Phase I ERASER trial (NCT04305249), a multi-center, open-label study in patients with advanced solid tumors and hematological malignancies.[5][6]

ERASER Trial Design

The study employs a dose-escalation and dose-expansion design to assess the safety, pharmacokinetics, and preliminary efficacy of this compound as both a monotherapy and in combination with the anti-PD-1 antibody, nivolumab.[6][7]

ERASER_Trial_Workflow Screening Patient Screening (RAS-MAPK pathway alteration) Enrollment Enrollment Screening->Enrollment ModuleA Module A: Monotherapy Dose Escalation (3+3 Design) (Starting at 5mg QD/BID) Enrollment->ModuleA ModuleB Module B: Combination Therapy with Nivolumab Dose Escalation (Starting at 5mg BID) Enrollment->ModuleB MTD_A Determine MTD & RP2D (Mono) ModuleA->MTD_A MTD_B Determine MTD & RP2D (Combo) ModuleB->MTD_B ExpansionA Dose Expansion (Monotherapy at RP2D) MTD_A->ExpansionA ExpansionB Dose Expansion (Combination at RP2D) MTD_B->ExpansionB FollowUp Long-term Follow-up ExpansionA->FollowUp ExpansionB->FollowUp

Figure 2: High-level workflow of the ERASER Phase I clinical trial.

Preliminary Clinical Data

Initial results from the dose-escalation phase in patients with solid tumors were presented at the 2024 ASCO Annual Meeting.[8]

Dose LevelDLTs ObservedEfficacyAdverse Events
20 mg BID NoneORR: 4.8% (1 patient)Consistent with other ERK pathway inhibitors (gastrointestinal, skin, and ocular)
Stable Disease: 38% (8 patients)

BID: Twice daily; DLT: Dose-Limiting Toxicity; MTD: Maximum Tolerated Dose; ORR: Objective Response Rate.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the development of this compound.

ERK1/2 Biochemical Kinase Assay (ATP Competition)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ERK1/2 kinases.

Protocol:

  • Reagents: Purified recombinant ERK1 or ERK2 enzyme, myelin basic protein (MBP) as a substrate, ATP, and the test compound (this compound).

  • Procedure: The assay is typically performed in a 96-well or 384-well plate format.

  • A reaction mixture containing the kinase, substrate, and varying concentrations of this compound is prepared in a kinase assay buffer.

  • The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., 33P-γ-ATP, or in a system where ADP production is measured).

  • The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • The reaction is terminated, and the amount of phosphorylated substrate (or ADP produced) is quantified.

  • Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay

Objective: To assess the effect of this compound on the growth of cancer cell lines.

Protocol:

  • Cell Culture: Cancer cell lines of interest are cultured in their recommended media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The following day, cells are treated with a serial dilution of this compound.

  • Incubation: The plates are incubated for a period that allows for several cell doublings (typically 72 hours).

  • Quantification: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTS, resazurin, or CellTiter-Glo®) that quantifies the number of viable cells.

  • Data Analysis: The results are normalized to untreated control cells, and the GI50 (the concentration that inhibits cell growth by 50%) is calculated from the dose-response curve.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude or NSG mice) are used to prevent rejection of human tumor cells.

  • Tumor Implantation: A suspension of human cancer cells (e.g., A549, Calu-6) is injected subcutaneously into the flank of the mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm3). Mice are then randomized into treatment and control groups.

  • Treatment Administration: this compound is administered orally (e.g., via gavage) at specified doses and schedules (e.g., once or twice daily). The control group receives a vehicle solution.

  • Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., 2-3 times per week).

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a specified duration.

  • Data Analysis: Tumor growth inhibition (TGI) or tumor regression is calculated by comparing the tumor volumes in the treated groups to the control group.

Conclusion and Future Directions

This compound represents a promising targeted therapy for cancers driven by the RAS/MAPK pathway. Its development, from the initial discovery by AstraZeneca to the ongoing clinical trials led by Antengene, showcases a strategic approach to oncology drug development. The preliminary clinical data are encouraging, and the identification of a maximum tolerated dose allows for further investigation in dose-expansion cohorts. Future studies will likely focus on refining the patient populations that will benefit most from this compound, both as a monotherapy and in combination with other agents, particularly immunotherapies. The comprehensive data generated from these studies will be pivotal in defining the future role of this potent ERK1/2 inhibitor in the oncology treatment paradigm.

References

Tizaterkib (C₂₄H₂₄F₂N₈O₂): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Potent and Selective ERK1/2 Inhibitor

Abstract

Tizaterkib, also known as AZD0364 and ATG-017, is an orally bioavailable, potent, and selective small molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). With the molecular formula C₂₄H₂₄F₂N₈O₂, this compound has emerged as a promising therapeutic candidate in oncology and potentially other indications. This compound is an ATP-competitive inhibitor that targets a key node in the mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently hyperactivated in various cancers due to mutations in upstream genes like BRAF and KRAS.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed methodologies for key experiments, aimed at researchers, scientists, and drug development professionals.

Introduction

The RAS-RAF-MEK-ERK signaling cascade is a critical pathway that regulates cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often driven by activating mutations in BRAF and RAS genes, is a hallmark of many human cancers, including non-small cell lung cancer (NSCLC), melanoma, and colorectal cancer.[2][4] While inhibitors targeting upstream components like BRAF and MEK have shown clinical efficacy, the development of resistance is common.[5] this compound, by directly targeting the terminal kinases ERK1 and ERK2, offers a potential strategy to overcome both intrinsic and acquired resistance to upstream inhibitors.[5] Developed by AstraZeneca and now being advanced by Antengene, this compound is currently in Phase I clinical trials for advanced solid tumors and hematological malignancies.[6][7]

Physicochemical Properties and Structure

This compound is a complex heterocyclic molecule with the systematic IUPAC name (6R)-7-[(3,4-difluorophenyl)methyl]-6-(methoxymethyl)-2-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5,6-dihydroimidazo[1,2-a]pyrazin-8-one.[1]

PropertyValueReference
Molecular FormulaC₂₄H₂₄F₂N₈O₂[3]
Molecular Weight494.51 g/mol [3]
InChIKeyHVIGNZUDBVLTLU-MRXNPFEDSA-N[1]
SMILESCC1=CN=C(N=C1C2=CN3C--INVALID-LINK--COC)NC5=CC=NN5C[1]

Mechanism of Action

This compound is a reversible and ATP-competitive inhibitor of ERK1 and ERK2.[3] By binding to the ATP-binding pocket of these serine/threonine kinases, it prevents their phosphorylation of downstream substrates.[1] This leads to the suppression of the MAPK/ERK-mediated signal transduction pathway, ultimately inhibiting ERK-dependent tumor cell proliferation and survival.[1]

Tizaterkib_Mechanism_of_Action RAS RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Substrates Downstream Substrates (e.g., RSK) ERK->Substrates Proliferation Cell Proliferation & Survival Substrates->Proliferation This compound This compound This compound->ERK

Caption: this compound inhibits the MAPK pathway by targeting ERK1/2.

Preclinical Data

In Vitro Potency and Selectivity

This compound has demonstrated high potency against ERK2 in biochemical assays and strong anti-proliferative activity in cancer cell lines with MAPK pathway mutations.[5][6]

AssayIC₅₀Cell LinesReference
ERK2 Mass Spectrometry Assay0.6 nM-[6]
A375 phospho-p90RSK Assay5.7 nMA375 (BRAF V600E)[6]
Cellular Potency (antiproliferative)6 nMA375 (BRAF V600E)[5]
Antiproliferative Activity-A549, H2122, H2009, Calu-6 (KRAS mutant)[6]

This compound exhibits excellent kinase selectivity. In a panel of 353 kinases, at a concentration of 1 µM, only 14 kinases showed greater than 80% inhibition, with many of these being part of ERK-coupled assays.[8]

In Vivo Efficacy in Xenograft Models

In preclinical xenograft models using human cancer cell lines, this compound has shown dose- and time-dependent modulation of ERK1/2 signaling biomarkers, leading to tumor regression in sensitive BRAF- and KRAS-mutant models.[2][3]

ModelTreatmentDoseOutcomeReference
Calu-6 (KRAS Q61H)Monotherapy15 mg/kg QD93% tumor growth inhibition[8]
Calu-6 (KRAS Q61H)Monotherapy50 mg/kg QD49% tumor regression[8]
A549 (KRAS G12S)Combination with Selumetinib (MEK inhibitor)25 mg/kg QD (this compound) + 25 mg/kg BID (Selumetinib)Significant tumor regressions[2]

Clinical Development

This compound (as ATG-017) is being evaluated in a Phase I, multi-center, open-label study (ERASER, NCT04305249) in patients with advanced solid tumors and hematological malignancies.[7] The study consists of two modules: monotherapy and combination therapy with the PD-1 inhibitor nivolumab.[7][9]

Phase I Trial (NCT04305249) Preliminary Results

A first-in-human, dose-escalation study enrolled 21 patients with solid tumors harboring activating alterations in the RAS-MAPK pathway.[10]

ParameterFindingReference
Maximum Tolerated Dose (MTD)20mg BID (continuous dosing)[10]
Dose-Limiting Toxicities (DLTs)Grade 3 diarrhea and retinopathy (at 40mg BID); Grade 3 acneiform dermatitis and Grade 2 blurred vision (at 30mg BID)[10]
Common Treatment-Emergent Adverse Events (TEAEs)Gastrointestinal, skin, and ocular adverse events[10]
PharmacokineticsExposure increased proportionally between 5mg and 30mg BID. Doses ≥20mg BID achieved target concentrations for effective ERK inhibition.[10]
EfficacyOne partial response (mesonephric-like ovarian adenocarcinoma with KRAS G12V mutation); 8 patients with stable disease.[10]

Experimental Protocols

Detailed, step-by-step protocols for proprietary assays are often not fully disclosed in public literature. The following sections provide a summary of the methodologies based on available information.

In Vitro Kinase and Cell-Based Assays

ERK2 Mass Spectrometry Assay: The inhibitory activity of this compound against ERK2 was likely determined using a mass spectrometry-based assay that measures the phosphorylation of a substrate peptide by the kinase. The IC₅₀ value represents the concentration of this compound required to inhibit 50% of the kinase activity.[6]

Cell Proliferation Assay (Sytox Green Endpoint):

  • Seed KRAS-mutant NSCLC cell lines (e.g., A549, H2122, H2009, Calu-6) in 384-well plates and culture for 18-24 hours.[6]

  • Treat cells with increasing concentrations of this compound (and/or Selumetinib for combination studies) in a matrix format.[6]

  • Incubate for 3 days, ensuring untreated wells reach approximately 80% confluency.[6]

  • Determine the live cell number using a Sytox Green endpoint, a fluorescent dye that stains nucleic acids in cells with compromised plasma membranes (i.e., dead cells).[6]

Cell_Proliferation_Assay_Workflow A Seed cells in 384-well plates B Culture for 18-24 hours A->B C Treat with this compound (dose-response) B->C D Incubate for 3 days C->D E Add Sytox Green D->E F Measure fluorescence to determine cell viability E->F

Caption: Workflow for in vitro cell proliferation assay.

In Vivo Xenograft Studies

Tumor Growth Inhibition and Regression Studies:

  • Implant human cancer cells (e.g., A549, Calu-6) subcutaneously into immunocompromised mice.

  • Allow tumors to grow to a volume of approximately 200-300 mm³.[6]

  • Randomize animals into treatment and control groups.[6]

  • Administer this compound (e.g., 25 mg/kg QD) and/or other agents (e.g., Selumetinib 25 mg/kg BID) via peroral route.[6]

  • Measure tumor volumes twice weekly.[6]

  • At the end of the study, tumors may be harvested for biomarker analysis (e.g., Western blot for p-ERK, p-RSK).

Clinical Trial Protocol (NCT04305249)

Study Design: A Phase I, open-label, dose-escalation and dose-expansion study.[7]

  • Module A (Monotherapy): Patients with advanced solid tumors or hematological malignancies with activating RAS-MAPK pathway alterations. A 3+3 dose-escalation design was used with continuous dosing.[7][10]

  • Module B (Combination Therapy): this compound in combination with nivolumab (480 mg Q4W). A 28-day treatment cycle is used, with this compound initially given continuously.[7][11]

Key Inclusion Criteria:

  • Age ≥ 18 years.[9]

  • Documented activating alteration of the RAS-MAPK pathway.[9]

  • Histological or cytological confirmation of a solid tumor.[9]

  • At least one measurable lesion.[7]

  • ECOG performance status of 0 or 1.[7]

Primary Outcome Measures:

  • Incidence of Dose-Limiting Toxicities (DLTs).[11]

  • Incidence of Treatment-Emergent Adverse Events (TEAEs).[11]

Clinical_Trial_Design A Patient Screening (Advanced Solid Tumors/ Hematological Malignancies) B Module A: Monotherapy Dose Escalation (3+3) A->B C Module B: Combination Therapy (this compound + Nivolumab) Dose Escalation A->C D Determine MTD and RP2D B->D C->D E Dose Expansion Cohorts D->E F Primary Endpoints: Safety & Tolerability E->F G Secondary Endpoints: PK & Preliminary Efficacy E->G

Caption: Overview of the ERASER Phase I clinical trial design.

Implications and Future Directions

This compound represents a significant advancement in the targeted therapy of cancers with hyperactivated MAPK signaling. Its high potency and selectivity, coupled with oral bioavailability, make it a promising clinical candidate. The preclinical data strongly support its efficacy in BRAF- and KRAS-mutant cancers, both as a monotherapy and in combination with MEK inhibitors.[2] The initial clinical data from the Phase I trial are encouraging, establishing a manageable safety profile and demonstrating early signs of clinical activity.[10]

Future research will likely focus on:

  • Combination Therapies: Exploring combinations with other targeted agents and immunotherapies to enhance efficacy and overcome resistance. The ongoing combination study with nivolumab is a key step in this direction.[7]

  • Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to this compound.

  • Expansion to Other Indications: Investigating the potential of this compound in other diseases where the MAPK pathway is implicated. A recent study has already shown its potential in mitigating noise-induced hearing loss by modulating the immune response.[12]

Conclusion

This compound is a potent and selective ERK1/2 inhibitor with a well-defined mechanism of action and a strong preclinical rationale for its development as an anticancer agent. Early clinical data support its continued investigation in patients with advanced malignancies. The comprehensive data presented in this guide underscore the potential of this compound to become a valuable therapeutic option for patients with cancers driven by the MAPK pathway. Further clinical studies will be crucial to fully elucidate its efficacy and safety profile.

References

Tizaterkib: A Technical Guide to its Antineoplastic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tizaterkib (formerly AZD0364 and ATG-017) is an orally bioavailable, potent, and highly selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] As terminal kinases in the mitogen-activated protein kinase (MAPK) signaling cascade, ERK1/2 are critical regulators of cell proliferation, survival, and differentiation. The RAS/RAF/MEK/ERK pathway is frequently hyperactivated in a significant portion of human cancers due to mutations in upstream components like BRAF and RAS, making it a prime target for therapeutic intervention.[1] This technical guide provides a comprehensive overview of the preclinical and clinical antineoplastic activity of this compound, detailing its mechanism of action, efficacy in various cancer models, and the methodologies of key experimental procedures.

Mechanism of Action

This compound is an ATP-competitive inhibitor that binds to the ATP-binding pocket of both ERK1 and ERK2.[1] This binding prevents the phosphorylation of ERK1/2 substrates, thereby inhibiting the downstream signaling events of the MAPK pathway.[1] The consequence is the suppression of ERK-dependent tumor cell proliferation and survival.[1] Preclinical studies have demonstrated that this compound robustly inhibits the phosphorylation of ERK1/2 target substrates and MAPK pathway-dependent gene transcription in cancer models with BRAF and KRAS mutations.[1]

Below is a diagram illustrating the mechanism of action of this compound within the MAPK signaling pathway.

RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Downstream Downstream Substrates ERK->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->ERK Inhibits start Start reagents Combine purified ERK2, ATP, and substrate start->reagents add_this compound Add varying concentrations of this compound reagents->add_this compound incubate Incubate at 37°C add_this compound->incubate measure Measure substrate phosphorylation incubate->measure calculate Calculate IC50 measure->calculate end End calculate->end start Start seed_cells Seed cancer cells (e.g., A375) in microplates start->seed_cells add_this compound Treat with this compound seed_cells->add_this compound fix_stain Fix cells and stain for phospho-p90RSK and DAPI add_this compound->fix_stain image Acquire images using high-content imaging system fix_stain->image analyze Quantify fluorescence intensity to determine p-p90RSK levels image->analyze end End analyze->end start Start implant Implant human cancer cells into immunocompromised mice start->implant tumor_growth Allow tumors to establish implant->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treat Administer this compound (oral) and/or other agents randomize->treat monitor Monitor tumor volume and body weight treat->monitor end End of study monitor->end

References

Methodological & Application

Application Notes and Protocols for Oral Administration of Tizaterkib in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tizaterkib (formerly AZD0364, also known as ATG-017) is an orally bioavailable, potent, and selective small molecule inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] ERK1/2 are critical serine/threonine kinases that act as terminal nodes in the RAS/RAF/MEK/ERK signaling cascade, also known as the mitogen-activated protein kinase (MAPK) pathway.[1][3] This pathway is frequently hyperactivated in a wide array of human cancers due to mutations in upstream components like RAS and BRAF, leading to uncontrolled cell proliferation and survival.[1] By inhibiting ERK1/2, this compound effectively blocks this signaling cascade, resulting in the suppression of tumor cell growth.[1] Preclinical studies have demonstrated the potential of this compound as a monotherapy and in combination with other anti-cancer agents, including immune checkpoint inhibitors, in various cancer models.[4][5]

Mechanism of Action

This compound specifically targets and binds to ERK1 and ERK2, preventing their phosphorylation and subsequent activation of downstream substrates.[1] This inhibition of the MAPK/ERK pathway leads to a reduction in cell proliferation and survival in cancer cells where this pathway is constitutively active.[1]

Signaling Pathway Diagram

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

Table 1: Efficacy of Orally Administered this compound in a Mouse Model of Noise-Induced Hearing Loss
Mouse StrainTreatment GroupDose (mg/kg)Dosing ScheduleOutcome MeasureResultReference
FVB/NJThis compound0.5Twice daily for 3 daysAuditory Brainstem Response (ABR) Threshold ShiftAverage protection of 20-25 dB SPL[6],[3]
FVB/NJThis compound25Twice daily for 3 daysAuditory Brainstem Response (ABR) Threshold ShiftSignificant protection with no known deleterious side effects[3]
Table 2: Efficacy of Orally Administered this compound in Mouse Cancer Models
Mouse ModelCancer TypeTreatmentDose (mg/kg)Dosing ScheduleOutcome MeasureResultReference
NCI-H358 CDXNon-Small Cell Lung Cancer (NSCLC)This compound + Abemaciclib25Not specifiedTumor VolumeSynergistic tumor growth inhibition[4]
A549 (KRAS G12S) CDXNon-Small Cell Lung Cancer (NSCLC)This compound + Selumetinib25 (this compound)QD (this compound)Tumor Volume28% tumor regression[4]
EL4 Syngeneic T cell Lymphoma CDXT cell LymphomaThis compound + Anti-PD-L1Not specifiedNot specifiedTumor VolumeSynergistic tumor growth inhibition[4]

Experimental Protocols

Protocol 1: Oral Administration of this compound in a Mouse Model of Noise-Induced Hearing Loss

This protocol is adapted from a study investigating the otoprotective effects of this compound.[3][6]

1. Materials:

  • This compound (ATG-017)
  • Vehicle (e.g., sterile water or a suitable suspension vehicle)
  • Oral gavage needles (20-22 gauge, with a ball tip)
  • Syringes (1 mL)
  • FVB/NJ mice

2. Animal Handling and Dosing:

  • All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
  • Mice are acclimated for at least one week prior to the experiment.
  • This compound is prepared in the chosen vehicle at the desired concentration (e.g., for a 0.5 mg/kg dose in a 20g mouse, prepare a solution that delivers the dose in a volume of approximately 100-200 µL).
  • Administer this compound or vehicle control via oral gavage.
  • For the hearing loss model, treatment was initiated 24 hours after noise exposure and continued twice daily for three days.[3]

3. Experimental Workflow Diagram

Hearing_Loss_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Acclimatization Acclimatize FVB/NJ mice NoiseExposure Induce noise-induced hearing loss Acclimatization->NoiseExposure TreatmentStart Initiate this compound/Vehicle (24h post-noise) NoiseExposure->TreatmentStart Dosing Oral Gavage (Twice daily for 3 days) TreatmentStart->Dosing ABR Measure Auditory Brainstem Response (ABR) Dosing->ABR After treatment completion DataAnalysis Analyze ABR threshold shifts ABR->DataAnalysis

Caption: Workflow for the oral administration of this compound in a noise-induced hearing loss mouse model.

Protocol 2: General Protocol for Oral Administration of this compound in Mouse Xenograft Cancer Models

This protocol provides a general framework for administering this compound in cancer models, based on preclinical data.[4]

1. Materials:

  • This compound (ATG-017)
  • Vehicle: A common vehicle for oral gavage of hydrophobic compounds in mice is 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water. Alternatively, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be considered, though solubility of this compound in this specific vehicle should be confirmed.
  • Oral gavage needles (20-22 gauge, with a ball tip)
  • Syringes (1 mL)
  • Immunocompromised mice (e.g., nude or NSG mice) bearing human tumor xenografts (e.g., NCI-H358, A549).

2. Animal Handling and Dosing:

  • All procedures must be approved by the institutional animal care and use committee (IACUC).
  • Tumor cells are implanted subcutaneously into the flanks of the mice.
  • When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
  • Prepare this compound in the chosen vehicle. Sonication may be required to achieve a uniform suspension.
  • Administer this compound or vehicle control via oral gavage at the desired dose (e.g., 25 mg/kg) and schedule (e.g., once daily, QD).
  • Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

3. Experimental Workflow Diagram

Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoint Implantation Implant tumor cells in immunocompromised mice TumorGrowth Monitor tumor growth Implantation->TumorGrowth Randomization Randomize mice into treatment groups TumorGrowth->Randomization Tumors reach desired size Dosing Oral Gavage with this compound/Vehicle Randomization->Dosing Measurements Measure tumor volume and body weight Dosing->Measurements Endpoint Endpoint based on tumor size or study duration Measurements->Endpoint

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage and administration of Tizaterkib (also known as AZD0364 and ATG-017) for in vivo studies, based on available preclinical data. This compound is a potent and selective oral inhibitor of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2), key components of the RAS/MAPK signaling pathway.[1][2][3] Dysregulation of this pathway is a frequent driver in various human cancers.[4]

Quantitative Data Summary

The following table summarizes the effective dosages of this compound observed in various preclinical in vivo models. These values can serve as a starting point for designing new experiments.

Animal Model Application Dosage Dosing Schedule Route of Administration Observed Effect Reference
Mouse (A375 & Calu-6 xenografts)Oncology50 mg/kgOnce daily for 21 daysOralSignificant tumor growth inhibition (100%) and regression.[1][5][1][5]
Mouse (Calu-6 xenograft)Oncology15 mg/kgOnce dailyOral93% tumor growth inhibition.[2][2]
Mouse (Calu-6 xenograft)Oncology50 mg/kgOnce dailyOral49% tumor regression.[2][2]
Mouse (A549 xenograft)Oncology50 mg/kgOnce daily for 20 daysOral68% tumor growth inhibition.[5][5]
FVB/NJ MouseNoise-Induced Hearing Loss0.5 mg/kg/bwTwice daily for 3 daysOralMinimum effective dose for otoprotection.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and a typical experimental setup, the following diagrams are provided.

MAPK_ERK_Pathway cluster_upstream Upstream Signaling cluster_target Target Pathway cluster_downstream Downstream Effects Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival Differentiation Differentiation ERK->Differentiation This compound This compound (ATG-017) This compound->ERK

This compound inhibits the MAPK/ERK signaling pathway.

Xenograft_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture Tumor Cell Culture (e.g., A375, Calu-6) Implantation Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Allow Tumors to Establish and Reach Palpable Size Implantation->Tumor_Growth Randomization Randomize Mice into Treatment and Control Groups Tumor_Growth->Randomization Dosing Oral Administration of This compound or Vehicle Randomization->Dosing Monitoring Monitor Tumor Volume and Body Weight Dosing->Monitoring Daily/BID Endpoint Endpoint Analysis: Tumor Growth Inhibition, Biomarker Analysis Monitoring->Endpoint

A typical workflow for an in vivo xenograft study.

Experimental Protocols

The following are generalized protocols based on methodologies from published preclinical studies. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.

Protocol 1: Antitumor Efficacy in a Xenograft Mouse Model

This protocol outlines a typical study to evaluate the antitumor efficacy of this compound in a subcutaneous xenograft model.

1. Cell Culture and Animal Model:

  • Culture human cancer cell lines (e.g., A375 melanoma, Calu-6 or A549 non-small cell lung cancer) under standard conditions.[5]
  • Utilize immunodeficient mice (e.g., BALB/c nude) for tumor implantation.

2. Tumor Implantation:

  • Harvest cancer cells during their exponential growth phase.
  • Resuspend cells in a suitable medium (e.g., PBS or Matrigel mixture).
  • Subcutaneously inject the cell suspension (typically 5 x 10⁶ to 1 x 10⁷ cells) into the flank of each mouse.

3. Tumor Growth and Group Randomization:

  • Allow tumors to grow until they reach a palpable size (e.g., 100-200 mm³).
  • Measure tumor volume using calipers (Volume = (Length x Width²)/2).
  • Randomize mice into treatment and control groups with comparable mean tumor volumes.

4. Formulation and Administration of this compound:

  • This compound is an orally bioavailable compound.[1]
  • Prepare a formulation suitable for oral gavage. A common vehicle is 0.5% hydroxypropyl methylcellulose (HPMC) in water.
  • Administer this compound orally at the desired dose (e.g., 15-50 mg/kg) once or twice daily. The control group should receive the vehicle only.

5. Monitoring and Endpoint:

  • Monitor tumor volume and mouse body weight regularly (e.g., 2-3 times per week) as an indicator of toxicity.
  • Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.[5]
  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for biomarkers like p-ERK, Ki67).[1]

6. Data Analysis:

  • Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.

Protocol 2: Otoprotection Study in a Noise-Induced Hearing Loss Model

This protocol is adapted from a study investigating the protective effects of this compound against noise-induced hearing loss.

1. Animal Model:

  • Use a mouse strain susceptible to noise-induced hearing loss (e.g., FVB/NJ).

2. Auditory Brainstem Response (ABR) Baseline Measurement:

  • Before noise exposure, measure the baseline hearing thresholds of the mice using ABR to ensure normal hearing.

3. Noise Exposure:

  • Expose the mice to a calibrated noise level for a specific duration (e.g., 100 dB SPL for 2 hours) to induce hearing loss.

4. This compound Administration:

  • Prepare this compound for oral administration as described in Protocol 1.
  • Begin treatment at a defined time point after noise exposure (e.g., 24 hours).
  • Administer the drug at the desired dosage (e.g., 0.5 mg/kg) twice daily for a set period (e.g., 3 days).

5. Post-Treatment ABR Measurement:

  • At a specified time after the final treatment (e.g., 2 weeks), re-measure ABR thresholds to assess the degree of hearing recovery and permanent threshold shift.

6. Histological and Molecular Analysis:

  • After the final ABR, cochleae can be harvested for histological analysis to examine hair cell survival and synaptic integrity, or for molecular analysis to assess the expression of inflammatory markers.

Disclaimer: These notes are intended for informational purposes for research professionals. The provided dosages and protocols are derived from preclinical studies and may not be directly translatable to all experimental conditions or to human use. All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

References

Application Notes and Protocols for the Clinical Investigation of Tizaterkib in Combination with Nivolumab

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and procedural guidelines for the clinical investigation of Tizaterkib (ATG-017), a selective oral inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2), in combination with nivolumab, a human programmed death receptor-1 (PD-1) blocking antibody. This document is intended for researchers, scientists, and drug development professionals involved in oncology clinical trials. The combination of an ERK1/2 inhibitor with a PD-1 inhibitor is a promising strategy to overcome resistance to immune checkpoint inhibitors (ICIs) and enhance anti-tumor immunity. Preclinical data have suggested a synergistic effect between these two classes of drugs, providing a strong rationale for their clinical evaluation in patients with advanced solid tumors.[1][2][3][4][5]

This compound targets the MAPK/ERK pathway, which is frequently hyperactivated in various cancers and plays a crucial role in tumor cell proliferation and survival.[5][6] Nivolumab, an immune checkpoint inhibitor, restores T-cell mediated anti-tumor activity by blocking the interaction between PD-1 on T-cells and its ligands (PD-L1 and PD-L2) expressed by tumor cells.[7][8]

This document outlines the protocol for a Phase I clinical trial, a summary of available clinical data, and detailed methodologies for key experiments.

Signaling Pathways

This compound (ERK1/2 Inhibitor) Signaling Pathway

This compound is a potent and selective inhibitor of ERK1 and ERK2, which are terminal kinases in the RAS-MAPK signaling cascade.[5] This pathway, when dysregulated, is a key driver of oncogenesis in over 30% of human cancers.[5] By inhibiting ERK1/2, this compound blocks the phosphorylation of downstream substrates, thereby inhibiting tumor cell proliferation and survival.

Tizaterkib_Pathway cluster_cell Tumor Cell RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation This compound This compound (ATG-017) This compound->ERK

Figure 1: this compound Mechanism of Action.
Nivolumab (PD-1 Inhibitor) Signaling Pathway

Nivolumab is a monoclonal antibody that targets the PD-1 receptor on activated T-cells.[7][8] Tumor cells can express PD-L1, which binds to PD-1 and inactivates the T-cell, allowing the tumor to evade the immune system. Nivolumab blocks this interaction, restoring the T-cell's ability to recognize and kill tumor cells.

Nivolumab_Pathway cluster_immune Immune Synapse cluster_tcell T-Cell cluster_tumorcell Tumor Cell TCR T-Cell Receptor (TCR) TCell_Activation T-Cell Activation (Tumor Cell Killing) TCR->TCell_Activation PD1 PD-1 Receptor PD1->TCell_Activation MHC MHC MHC->TCR Antigen Presentation PDL1 PD-L1 PDL1->PD1 Inhibitory Signal Nivolumab Nivolumab Nivolumab->PD1 Blocks Interaction

Figure 2: Nivolumab Mechanism of Action.

Clinical Trial Protocol: The ERASER Study (NCT04305249)

The "ERASER" study (NCT04305249) was a Phase I, multi-center, open-label clinical trial designed to evaluate the safety and preliminary efficacy of this compound (ATG-017) as a monotherapy and in combination with nivolumab in patients with advanced solid tumors and hematological malignancies.[9][10] The study was terminated due to a reprioritization of the sponsor's pipeline.[9]

Study Design and Objectives

The trial consisted of two main modules:

  • Module A: this compound Monotherapy (Dose Escalation and Expansion)

  • Module B: this compound in Combination with Nivolumab (Dose Escalation and Expansion)[9][10]

The primary objectives were to assess the safety, tolerability, and determine the recommended Phase 2 dose (RP2D) of this compound alone and in combination with nivolumab.[1][2][4] Secondary objectives included evaluating the pharmacokinetic (PK) profile and preliminary anti-tumor activity of the combination.[2][4]

Patient Population

Key inclusion criteria for the combination therapy arm included:

  • Age ≥ 18 years.[10]

  • Histologically or cytologically confirmed advanced solid tumor.[10]

  • Documented activating alteration in the RAS-MAPK pathway.[10]

  • ECOG performance status of 0 or 1.[10]

  • At least one measurable lesion not previously irradiated.[10]

Key exclusion criteria included:

  • Prior treatment with an ERK1/2 inhibitor.[10]

  • Active central nervous system (CNS) metastases.[10]

  • Major surgery within 28 days of starting treatment.[10]

Dosing and Administration

The following table summarizes the dosing regimen for the combination therapy arm of the ERASER study.

Drug Dose Route of Administration Schedule
This compound (ATG-017) Starting at 5 mg, with dose escalationOralTwice daily (BID), continuously for 28 days
Nivolumab 480 mgIntravenous (IV) infusionEvery 4 weeks (Q4W), on Day 1 of each 28-day cycle
Data sourced from ClinicalTrials.gov NCT04305249 and a related press release.[1][9]

Experimental Protocols

Patient Screening and Enrollment Workflow

Enrollment_Workflow cluster_screening Screening Phase cluster_enrollment Enrollment & Treatment Informed_Consent Informed Consent Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Informed_Consent->Inclusion_Exclusion Tumor_Biopsy Tumor Biopsy for RAS-MAPK Pathway Alteration Analysis Inclusion_Exclusion->Tumor_Biopsy Baseline_Assessments Baseline Assessments (Physical Exam, Labs, Imaging) Tumor_Biopsy->Baseline_Assessments Eligibility_Confirmation Eligibility Confirmation Baseline_Assessments->Eligibility_Confirmation Randomization Assignment to Combination Cohort Eligibility_Confirmation->Randomization Treatment_Initiation Initiate Treatment with This compound and Nivolumab Randomization->Treatment_Initiation

References

Application Notes & Protocols: Experimental Setup for Testing Tizaterkib's Efficacy in Haematological Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the preclinical evaluation of Tizaterkib (formerly AZD0364), a potent and selective ERK1/2 inhibitor, in haematological malignancies. The protocols outlined below describe in vitro and in vivo methodologies to assess the compound's efficacy, mechanism of action, and potential as a therapeutic agent for leukaemias and lymphomas.

Introduction

This compound is an orally bioavailable, highly specific inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3] ERK1/2 are critical nodes in the mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in various cancers, including haematological malignancies, driving cell proliferation, survival, and differentiation.[4][5] Constitutive activation of the RAS/MAPK pathway, often through mutations in RAS or BRAF genes, is a known oncogenic driver in a subset of these diseases.[3][5] By targeting ERK1/2, this compound offers a therapeutic strategy to block this key signaling cascade.[2][6] These protocols detail the experimental setup for a thorough preclinical assessment of this compound's anti-neoplastic activity in relevant models of haematological cancer.

This compound: Compound Details

Parameter Description
Compound Name This compound (AZD0364)
Target Extracellular signal-regulated kinases 1 and 2 (ERK1/2)
Mechanism of Action Reversible, ATP-competitive inhibitor of ERK1 and ERK2.[3]
Formulation For in vitro studies, dissolve in DMSO to create a stock solution (e.g., 10 mM). For in vivo studies, formulate in an appropriate vehicle (e.g., 0.5% HPMC + 0.1% Tween 80 in water).
Storage Store stock solutions at -20°C or -80°C.

In Vitro Efficacy Assessment

A panel of human haematological malignancy cell lines should be selected to represent different disease subtypes and genetic backgrounds, particularly with respect to MAPK pathway activation status (e.g., RAS mutations).

Haematological Malignancy Cell Line Relevant Genotype (Example)
Acute Myeloid Leukaemia (AML)OCI-AML3NRAS (Q61L)
HL-60NRAS (Q61L)
THP-1NRAS (G12D)
MOLM-13FLT3-ITD
Non-Hodgkin Lymphoma (NHL)Daudi (Burkitt Lymphoma)MYC translocation
Raji (Burkitt Lymphoma)MYC translocation
SU-DHL-4 (DLBCL, GCB type)BCL2 translocation
U2932 (DLBCL, ABC type)BCL2 amplification, CD79B mutation[7]

Protocol 3.2.1: Cell Viability Assay (MTS/MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. For suspension cells, use U-bottom plates to facilitate cell pelleting.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm (MTS) or 570 nm (MTT after solubilization of formazan crystals) using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.

Protocol 3.2.2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC₅₀ (e.g., 1x, 2x, and 5x IC₅₀) for 24, 48, and 72 hours.

  • Cell Harvesting: Collect both adherent (if any) and suspension cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Protocol 3.2.3: Western Blot for Pharmacodynamic Markers

This protocol is for assessing the inhibition of the MAPK pathway.

  • Cell Lysis: Treat cells with this compound for a short duration (e.g., 2-6 hours) to assess target engagement. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, phospho-RSK (a downstream target of ERK), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

In Vivo Efficacy Assessment

The choice of in vivo model is critical for the translational relevance of the study.

Malignancy Model Type Description
AMLPatient-Derived Xenograft (PDX)Engraftment of primary human AML cells into immunodeficient mice (e.g., NSG or NSG-SGM3).[8][9] This model preserves the heterogeneity of the original tumor.
NHLCell Line-Derived Xenograft (CDX)Subcutaneous or intravenous injection of human lymphoma cell lines (e.g., Raji, Daudi) into immunodeficient mice.[10][11]
  • Tumor Implantation:

    • Subcutaneous Model (for Lymphoma): Inject 5-10 x 10⁶ lymphoma cells in Matrigel subcutaneously into the flank of immunodeficient mice.

    • Disseminated Model (for AML/Lymphoma): Inject 1-5 x 10⁶ leukemia or lymphoma cells intravenously via the tail vein.

  • Tumor Growth Monitoring:

    • Subcutaneous: Measure tumor volume with calipers 2-3 times per week. Tumor volume = (Length x Width²)/2.

    • Disseminated: Monitor disease progression through bioluminescence imaging (if using luciferase-expressing cells), body weight changes, and clinical signs.

  • Treatment: When tumors are established (e.g., 100-200 mm³ for subcutaneous models or a detectable bioluminescent signal for disseminated models), randomize mice into treatment groups (e.g., vehicle control, this compound at various doses). Administer this compound orally, once or twice daily, based on its pharmacokinetic profile.

  • Efficacy Endpoints:

    • Tumor Growth Inhibition (TGI): For subcutaneous models, compare tumor volumes between treated and control groups.

    • Survival: Monitor mice for survival and plot Kaplan-Meier survival curves.

    • Pharmacodynamic Assessment: Collect tumor tissue or bone marrow at the end of the study or at specific time points after the last dose to assess target inhibition via Western blot or immunohistochemistry for p-ERK.

Data Presentation

Cell Line Haematological Malignancy RAS/BRAF Status IC₅₀ (nM) ± SD
OCI-AML3AMLNRAS mutant
HL-60AMLNRAS mutant
MOLM-13AMLWT
RajiBurkitt LymphomaWT
SU-DHL-4DLBCLWT
Example Data
Treatment Group Dose & Schedule Mean Tumor Volume (mm³) at Day 21 ± SEM Tumor Growth Inhibition (%) Change in Body Weight (%)
Vehicle Control--
This compound25 mg/kg, QD
This compound50 mg/kg, QD
Example Data

Mandatory Visualizations (Graphviz)

MAPK_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK RSK p90RSK ERK->RSK Transcription Transcription Factors (e.g., c-Myc, Elk-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK This compound This compound This compound->ERK

Caption: MAPK signaling pathway and the point of inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines Select Haematological Malignancy Cell Lines Viability Cell Viability Assays (IC50 Determination) CellLines->Viability AnimalModel Establish Xenograft Models (PDX or CDX) CellLines->AnimalModel Select cell lines for in vivo Apoptosis Apoptosis Assays (Annexin V/PI) Viability->Apoptosis Treatment This compound Treatment Viability->Treatment Inform dose selection WesternBlot_invitro Western Blot (p-ERK, p-RSK) Apoptosis->WesternBlot_invitro AnimalModel->Treatment Efficacy Assess Efficacy (Tumor Growth, Survival) Treatment->Efficacy WesternBlot_invivo Pharmacodynamic Analysis (p-ERK in tumors) Efficacy->WesternBlot_invivo

Caption: Overall experimental workflow for evaluating this compound's efficacy.

References

Application Notes and Protocols for Tizaterkib (ATG-017) in Combination with Pembrolizumab

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are for research purposes only and are based on the synthesis of publicly available preclinical and clinical data. There is no direct clinical trial data available for the combination of Tizaterkib (ATG-017) and pembrolizumab. The protocol described is a hypothetical construct based on studies of this compound with the PD-1 inhibitor nivolumab and general guidelines for pembrolizumab combination therapies.

Introduction

This compound (ATG-017) is an orally administered, potent, and highly selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] It targets the mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently hyperactivated in various cancers, playing a crucial role in tumor cell proliferation, differentiation, and survival.[1][2] Pembrolizumab is a humanized monoclonal antibody that targets the programmed cell death protein 1 (PD-1) receptor on T-cells. By blocking the interaction of PD-1 with its ligands (PD-L1 and PD-L2), pembrolizumab restores the immune system's ability to recognize and attack cancer cells.[3][4][5]

The combination of an ERK inhibitor like this compound with a PD-1 inhibitor such as pembrolizumab is based on a strong preclinical rationale. Inhibition of the MAPK pathway has been shown to modulate the tumor microenvironment, potentially increasing the efficacy of immune checkpoint inhibitors.[1][6] Preclinical studies have demonstrated that the combination of an ERK1/2 inhibitor with an immune checkpoint inhibitor can work synergistically to improve anti-tumor efficacy, particularly in models resistant to immune checkpoint inhibitors alone.[7][8]

This document provides a detailed overview of the proposed administration of this compound in combination with pembrolizumab, including signaling pathways, experimental protocols, and relevant clinical data from analogous studies.

Signaling Pathways

This compound (ATG-017) Mechanism of Action

This compound inhibits ERK1 and ERK2, key components of the MAPK/ERK signaling cascade. This pathway is often activated by mutations in upstream proteins like RAS and RAF. By blocking ERK1/2, this compound prevents the phosphorylation of downstream substrates, thereby inhibiting tumor cell proliferation and survival.

Tizaterkib_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Downstream_Targets Downstream Targets ERK->Downstream_Targets Transcription_Factors Transcription Factors Downstream_Targets->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression This compound This compound (ATG-017) This compound->ERK

Caption: this compound inhibits the MAPK/ERK signaling pathway.

Pembrolizumab Mechanism of Action

Pembrolizumab is an immune checkpoint inhibitor that blocks the interaction between the PD-1 receptor on T-cells and its ligands, PD-L1 and PD-L2, which can be expressed on tumor cells. This blockade prevents the deactivation of T-cells, thereby enabling them to mount an anti-tumor immune response.

Pembrolizumab_Pathway Tumor_Cell Tumor Cell PD_L1 PD-L1 Tumor_Cell->PD_L1 PD_1 PD-1 Receptor PD_L1->PD_1 Interaction T_Cell T-Cell T_Cell->PD_1 T_Cell_Inactivation T-Cell Inactivation PD_1->T_Cell_Inactivation T_Cell_Activation T-Cell Activation (Anti-Tumor Response) Pembrolizumab Pembrolizumab Pembrolizumab->PD_1 Blocks Interaction

Caption: Pembrolizumab blocks the PD-1/PD-L1 interaction.

Quantitative Data Summary

The following tables summarize key data from the ERASER clinical trial (NCT04305249), which investigated this compound (ATG-017) as a monotherapy and in combination with nivolumab. This data is presented as an analogue for the proposed this compound and pembrolizumab combination.

Table 1: this compound (ATG-017) Monotherapy Dose Escalation and MTD
Dose LevelNumber of PatientsDose-Limiting Toxicities (DLTs)Maximum Tolerated Dose (MTD)
5 mg QD10Not Reached
5 mg BID30Not Reached
10 mg BID30Not Reached
20 mg BID7020 mg BID
30 mg BID42 (Grade 3 acneiform dermatitis, Grade 2 blurred vision)Exceeded
40 mg BID32 (Grade 3 diarrhea, Grade 3 retinopathy)Exceeded
Data from the first-in-human, dose-escalation phase 1 study of ATG-017 in patients with advanced solid tumors.[9]
Table 2: Proposed Dosing for this compound (ATG-017) and Pembrolizumab Combination
DrugDoseRouteFrequencyCycle
This compound (ATG-017)Starting at 5 mg, escalating to 20 mgOralTwice Daily (BID)Continuous (28-day cycle)
Pembrolizumab200 mg or 400 mgIntravenous (IV)Every 3 weeks or Every 6 weeks28-day cycle
This compound dosing is based on the ERASER trial with nivolumab.[7] Pembrolizumab dosing is based on standard combination therapy guidelines.[4][10]

Experimental Protocols

The following protocols are hypothetical and intended for preclinical or early-phase clinical research settings. Strict adherence to institutional guidelines, ethical approvals, and regulatory requirements is mandatory.

Patient Selection Criteria (Hypothetical)
  • Inclusion Criteria:

    • Histologically confirmed advanced or metastatic solid tumors refractory to standard therapies.

    • Documented activating alteration in the RAS-MAPK pathway.

    • Measurable disease as per RECIST v1.1.

    • ECOG performance status of 0 or 1.

    • Adequate organ function.

  • Exclusion Criteria:

    • Prior treatment with an ERK1/2 inhibitor.

    • Active central nervous system (CNS) metastases.

    • Active autoimmune disease or medical conditions requiring immunosuppression.

Drug Preparation and Administration

This compound (ATG-017):

  • Administered orally twice daily (approximately 12 hours apart).

  • Should be taken on an empty stomach (no food or drink other than water for 2 hours before and 1 hour after administration).[11]

  • Dose escalation should follow a 3+3 design, starting at 5 mg BID.

Pembrolizumab:

  • Administered as an intravenous infusion.

  • The recommended dose is 200 mg every 3 weeks or 400 mg every 6 weeks.[4]

  • The infusion should be administered over 30 minutes.[12][13]

  • When given on the same day as other therapies, pembrolizumab should be administered first.[4][14]

  • Dilute in 0.9% sodium chloride.[13]

Monitoring and Safety
  • Monitor for treatment-emergent adverse events (TEAEs), with a focus on known toxicities of ERK inhibitors (gastrointestinal, skin, and ocular events) and immune-related adverse events (irAEs) from pembrolizumab.

  • Toxicity will be graded according to the Common Terminology Criteria for Adverse Events (CTCAE).

  • Regularly assess vital signs, hematology, and blood chemistry.

  • Evaluate liver enzymes, creatinine, and thyroid function at baseline and periodically during treatment.

Visualizations

Proposed Experimental Workflow

Experimental_Workflow cluster_0 Screening and Enrollment cluster_1 Treatment Cycles (28 days) cluster_2 Evaluation and Follow-up Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (Tumor Biopsy, Imaging, Bloods) Informed_Consent->Baseline_Assessment Tizaterkib_Admin This compound Administration (Oral, BID) Baseline_Assessment->Tizaterkib_Admin Pembrolizumab_Admin Pembrolizumab Administration (IV, Q3W or Q6W) Baseline_Assessment->Pembrolizumab_Admin Monitoring Safety and Tolerability Monitoring Tizaterkib_Admin->Monitoring Pembrolizumab_Admin->Monitoring Tumor_Response Tumor Response Assessment (RECIST v1.1) Monitoring->Tumor_Response Biomarker_Analysis Biomarker Analysis (Blood, Biopsy) Tumor_Response->Biomarker_Analysis Long_Term_Followup Long-term Follow-up Biomarker_Analysis->Long_Term_Followup

Caption: Proposed workflow for a clinical study of this compound and Pembrolizumab.

Logical Relationship of Combined Anti-Tumor Effect

Combined_Effect This compound This compound Inhibition_MAPK Inhibition of MAPK Pathway This compound->Inhibition_MAPK Pembrolizumab Pembrolizumab Blockade_PD1 Blockade of PD-1/PD-L1 Pembrolizumab->Blockade_PD1 Reduced_Proliferation Reduced Tumor Cell Proliferation Inhibition_MAPK->Reduced_Proliferation Altered_TME Altered Tumor Microenvironment (TME) Inhibition_MAPK->Altered_TME Synergistic_Anti_Tumor_Activity Synergistic_Anti_Tumor_Activity Reduced_Proliferation->Synergistic_Anti_Tumor_Activity Enhanced_Immune_Response Enhanced Anti-Tumor Immune Response Altered_TME->Enhanced_Immune_Response Restored_T_Cell_Function Restored T-Cell Function Blockade_PD1->Restored_T_Cell_Function Restored_T_Cell_Function->Enhanced_Immune_Response Enhanced_Immune_Response->Synergistic_Anti_Tumor_Activity

Caption: Synergistic anti-tumor activity of this compound and Pembrolizumab.

References

Troubleshooting & Optimization

Navigating Gastrointestinal Events with Tizaterkib: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on managing the gastrointestinal adverse events (GI AEs) associated with Tizaterkib (ATG-017), an investigational oral inhibitor of ERK1/2. The information herein is intended to assist researchers in anticipating, mitigating, and troubleshooting these potential side effects during preclinical and clinical development.

I. Troubleshooting Guides

This section offers a question-and-answer format to directly address specific issues that may arise during your experiments.

Issue 1: An experimental animal or clinical trial participant is experiencing diarrhea.

  • Question: What are the initial steps to manage this compound-induced diarrhea?

    • Answer: For mild to moderate diarrhea (Grade 1-2), initial management should focus on supportive care, including adequate hydration and electrolyte replacement. The use of anti-diarrheal agents like loperamide can be considered. For severe (Grade 3) or persistent diarrhea, this compound administration should be interrupted. Once the diarrhea resolves to Grade 1 or baseline, treatment can be resumed at a reduced dose. It is crucial to monitor the subject's hydration status and electrolytes closely.

  • Question: When should this compound be discontinued due to diarrhea?

    • Answer: If Grade 3 diarrhea occurs, it is considered a dose-limiting toxicity (DLT).[1] Treatment should be held until the event resolves. For recurrent Grade 3 diarrhea or any Grade 4 diarrhea, discontinuation of this compound should be strongly considered.

  • Question: Are there any dietary recommendations for managing diarrhea?

    • Answer: A BRAT (bananas, rice, applesauce, toast) diet may be recommended to help firm up stools. Subjects should be advised to avoid greasy, spicy, and high-fiber foods that can exacerbate diarrhea.

Issue 2: A subject is presenting with nausea and/or vomiting.

  • Question: How can nausea and vomiting be managed?

    • Answer: Prophylactic antiemetics can be considered, especially in subjects with a history of chemotherapy-induced nausea and vomiting. For active nausea and vomiting, standard antiemetic agents should be administered. Ensuring the subject takes this compound with food may help mitigate these effects.

  • Question: What is the protocol for dose modification in the event of severe nausea/vomiting?

    • Answer: For Grade 3 or persistent Grade 2 nausea/vomiting despite optimal antiemetic therapy, this compound should be held. Once the symptoms improve to Grade 1 or baseline, the treatment can be restarted at a lower dose level.

II. Frequently Asked Questions (FAQs)

Q1: What are the expected gastrointestinal adverse events with this compound?

A1: Based on preliminary data from a Phase 1 clinical trial, the most commonly observed treatment-emergent adverse events (TEAEs) with this compound are consistent with other ERK pathway inhibitors and include gastrointestinal, skin, and ocular side effects.[1] Specifically, Grade 3 diarrhea has been reported as a dose-limiting toxicity.[1] Other common GI AEs associated with the broader class of tyrosine kinase inhibitors (TKIs) include nausea and vomiting.[2]

Q2: What is the mechanism behind this compound-induced gastrointestinal toxicity?

A2: this compound is an inhibitor of ERK1 and ERK2, key components of the MAPK signaling pathway. This pathway is crucial for the proliferation and differentiation of intestinal epithelial cells. Inhibition of ERK1/2 may disrupt the normal homeostasis of the gastrointestinal mucosa, leading to adverse events such as diarrhea.

Q3: What is the reported incidence of gastrointestinal adverse events with this compound?

A3: Specific incidence rates for all GI AEs from the this compound Phase 1 trial are not yet publicly available in full. However, the available abstract from the ASCO 2024 presentation indicates that at the 40mg BID dose, 2 out of 3 patients experienced a dose-limiting toxicity, one of which was Grade 3 diarrhea.[1] The maximum tolerated dose (MTD) was established at 20mg BID, a dose at which no DLTs were observed in the 7 patients treated.[1]

Quantitative Data Summary: Dose-Limiting Toxicities (DLTs) in Phase 1 Trial of this compound

Dose LevelNumber of Patients with DLTs / Total PatientsSpecific Gastrointestinal DLTs
40mg BID2 / 3Grade 3 Diarrhea (1 patient)
30mg BID2 / 4None reported
20mg BID0 / 7None reported

Data sourced from a research abstract of the ATG-017 Phase 1 study.[1]

III. Experimental Protocols

Protocol 1: Preclinical Assessment of this compound-Induced Gastrointestinal Toxicity using an In Vitro 3D Intestinal Organoid Model

  • Objective: To evaluate the potential gastrointestinal toxicity of this compound in a physiologically relevant in vitro model.

  • Methodology:

    • Organoid Culture: Human intestinal organoids will be cultured from adult stem cells according to established protocols.

    • This compound Treatment: Organoids will be treated with a range of concentrations of this compound, including clinically relevant exposures. A vehicle control will be included.

    • Toxicity Assessment:

      • Cell Viability: Assessed using assays such as CellTiter-Glo®.

      • Barrier Function: Measured by Transepithelial Electrical Resistance (TEER) in organoids grown on transwell inserts.

      • Morphological Changes: Evaluated using brightfield and confocal microscopy to assess organoid size, budding, and cell death (e.g., using TUNEL staining).

    • Data Analysis: IC50 values for cell viability will be calculated. Changes in TEER and morphology will be compared between treated and control groups.

Protocol 2: Management of Gastrointestinal Adverse Events in a Phase 1 Clinical Trial Setting

  • Objective: To provide a standardized approach to the management of GI AEs in patients receiving this compound.

  • Methodology:

    • Baseline Assessment: Prior to treatment, a thorough history of baseline bowel habits and any pre-existing gastrointestinal conditions will be documented.

    • Patient Education: Patients will be educated on the potential for GI AEs and instructed to report any symptoms promptly. Dietary advice will be provided.

    • AE Grading: All reported GI AEs will be graded according to the Common Terminology Criteria for Adverse Events (CTCAE).

    • Management Algorithm:

      • Grade 1 Diarrhea: Institute supportive care (oral hydration, dietary modification).

      • Grade 2 Diarrhea: Initiate loperamide. If unresolved within 24-48 hours, hold this compound.

      • Grade 3 Diarrhea: Hold this compound. Provide aggressive supportive care, including intravenous fluids if necessary. Once resolved to Grade ≤1, resume this compound at a reduced dose.

      • Grade 4 Diarrhea: Permanently discontinue this compound.

      • Grade 1-2 Nausea/Vomiting: Administer standard antiemetics.

      • Grade 3 Nausea/Vomiting: Hold this compound. Optimize antiemetic therapy. Once resolved to Grade ≤1, resume this compound at a reduced dose.

IV. Visualizations

Tizaterkib_Signaling_Pathway cluster_cell Tumor Cell Growth Factors Growth Factors Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factors->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Proliferation, Survival Proliferation, Survival ERK1/2->Proliferation, Survival This compound This compound This compound->ERK1/2 Inhibition

Caption: this compound inhibits the MAPK/ERK signaling pathway.

GI_Toxicity_Workflow cluster_assessment Assessment cluster_management Management Patient Reports GI AE Patient Reports GI AE Grade AE (CTCAE) Grade AE (CTCAE) Patient Reports GI AE->Grade AE (CTCAE) Grade 1 Grade 1 Grade AE (CTCAE)->Grade 1 Grade 2 Grade 2 Grade AE (CTCAE)->Grade 2 Grade 3 Grade 3 Grade AE (CTCAE)->Grade 3 Grade 4 Grade 4 Grade AE (CTCAE)->Grade 4 Supportive Care Supportive Care Grade 1->Supportive Care Symptomatic Treatment (e.g., Loperamide) Symptomatic Treatment (e.g., Loperamide) Grade 2->Symptomatic Treatment (e.g., Loperamide) Hold this compound Hold this compound Grade 2->Hold this compound if persistent Grade 3->Hold this compound Discontinue this compound Discontinue this compound Grade 4->Discontinue this compound Dose Reduce this compound Dose Reduce this compound Hold this compound->Dose Reduce this compound upon resolution

Caption: Workflow for managing this compound-induced GI AEs.

References

Technical Support Center: Ocular and Skin Toxicities Associated with ERK Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ERK pathway inhibitors, including Tizaterkib (also known as AZD-0364 and ATG-017). The information provided is intended to assist in navigating potential ocular and skin toxicities encountered during pre-clinical and clinical research.

I. Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential solutions and next steps.

Ocular Toxicities

Question: We are observing retinal abnormalities in our animal models treated with an ERK inhibitor. How can we characterize these findings and determine their relevance?

Answer:

Retinopathy is a known class effect of inhibitors targeting the MAPK pathway, including MEK and ERK inhibitors.[1][2] Proper characterization is crucial for understanding the toxicity profile of your compound.

Recommended Actions:

  • Ophthalmologic Examinations: Conduct regular ophthalmologic examinations in your animal models. This should include slit-lamp biomicroscopy for the anterior segment and indirect ophthalmoscopy for the posterior segment.[3]

  • Advanced Imaging: Utilize non-invasive imaging techniques such as Optical Coherence Tomography (OCT) to visualize and quantify retinal changes like subretinal fluid accumulation.[2][4] Fundus photography can also be used to document retinal lesions.[3][4]

  • Histopathology: For a definitive diagnosis, perform histopathological evaluation of the eyes. This will allow for the microscopic examination of ocular tissues to identify cellular changes and damage.[5]

  • Correlate with Clinical Signs: Observe the animals for any behavioral changes that might indicate vision impairment. However, be aware that many ocular toxicities may be asymptomatic.

Question: An investigator in a clinical trial with this compound is reporting blurred vision. What is the appropriate course of action?

Answer:

Blurred vision is a reported ocular adverse event associated with MEK inhibitors and is anticipated with ERK inhibitors like this compound.[6] Prompt evaluation is necessary.

Recommended Actions:

  • Immediate Ophthalmologic Consultation: The patient should be referred for a comprehensive ophthalmologic evaluation to determine the underlying cause of the blurred vision.

  • Dose Modification: Depending on the severity and the findings of the ophthalmologic exam, a dose reduction or temporary discontinuation of this compound may be warranted.[7]

  • Symptomatic Management: While many cases of ERK inhibitor-associated retinopathy are self-limiting, supportive care may be necessary.[1][2]

Skin Toxicities

Question: Our in-vivo study with an ERK inhibitor is showing a high incidence of skin rash. How can we manage this and continue our study?

Answer:

Skin rash is a very common adverse event with inhibitors of the EGFR/MAPK pathway.[8][9][10] Proactive management can often allow for the continuation of treatment.

Recommended Actions:

  • Grading the Rash: Use a standardized grading system (e.g., CTCAE) to classify the severity of the rash. This will help in determining the appropriate management strategy.

  • Supportive Care: For mild to moderate rashes, supportive care measures are often effective. This includes:

    • Use of moisturizers and sunscreens.[10]

    • Topical corticosteroids.[11]

    • Topical or systemic antibiotics (e.g., doxycycline, minocycline) to prevent or treat secondary infections.[5][11][12]

  • Dose Adjustment: In cases of severe or intolerable rash, a dose reduction or interruption of the ERK inhibitor may be necessary.

Question: How can we differentiate between a compound-specific rash and other skin irritations in our animal models?

Answer:

Differentiating a specific from a non-specific skin reaction is key to understanding the compound's safety profile.

Recommended Actions:

  • Control Groups: Ensure your study includes appropriate vehicle control groups to account for any irritation caused by the formulation itself.

  • Histopathological Analysis: A skin biopsy and subsequent histopathological examination can reveal the nature of the inflammatory infiltrate and cellular changes, helping to distinguish a drug-induced rash from a simple irritant dermatitis.

  • Dose-Response Relationship: Evaluate if the incidence and severity of the rash correlate with the dose of the ERK inhibitor. A clear dose-response relationship is indicative of a compound-specific effect.

II. Frequently Asked Questions (FAQs)

Ocular Toxicities

Q1: What are the typical ocular toxicities associated with ERK pathway inhibitors?

A1: Ocular toxicities are a recognized class effect of MEK inhibitors, and similar effects are seen with ERK inhibitors.[1][2] The most characteristic finding is a form of retinopathy, often referred to as MEK-associated retinopathy (MEKAR), which can involve the accumulation of subretinal fluid.[1] Other reported ocular adverse events include blurred vision, halo vision, and in some cases, retinal detachment.[1][2]

Q2: What is the proposed mechanism of ERK inhibitor-associated ocular toxicity?

A2: The exact mechanism is not fully elucidated but is thought to involve the disruption of the MAPK pathway in the retinal pigment epithelium (RPE). This pathway is crucial for the maintenance and survival of RPE cells. Inhibition of this pathway can lead to RPE dysfunction and subsequent fluid accumulation.

Q3: Are the ocular toxicities caused by ERK inhibitors reversible?

A3: In many reported cases, ERK inhibitor-associated retinopathy is self-limiting and resolves without medical intervention, even with continued treatment.[1][2] However, close monitoring is essential as some cases may require dose modification.

Skin Toxicities

Q4: What are the common skin toxicities observed with ERK pathway inhibitors?

A4: The most common skin toxicity is an acneiform (papulopustular) rash.[8][13] Other reported skin-related adverse events include dry skin (xerosis), itching (pruritus), and photosensitivity.[10][13]

Q5: What is the underlying mechanism of ERK inhibitor-induced skin rash?

A5: The MAPK pathway plays a critical role in the normal development and function of the epidermis. Inhibition of this pathway can disrupt keratinocyte proliferation and differentiation, leading to an inflammatory response that manifests as a rash.[10]

Q6: Is there a correlation between the severity of skin rash and the efficacy of the ERK inhibitor?

A6: For some targeted therapies, such as EGFR inhibitors, a correlation between the presence and severity of skin rash and improved clinical efficacy has been observed.[8] This suggests that the rash may be a surrogate marker for target engagement. Further research is needed to determine if this holds true for all ERK inhibitors.

III. Data on Ocular and Skin Toxicities

The following tables summarize the incidence of common ocular and skin toxicities associated with inhibitors of the MAPK pathway. Note that specific data for this compound is limited, and the presented data is largely based on the broader class of MEK and ERK inhibitors.

Table 1: Incidence of Ocular Toxicities with MAPK Pathway Inhibitors

Adverse EventIncidence (All Grades)Incidence (Grade 3/4)Notes
Retinopathy/Chorioretinopathy Varies by agent (e.g., Ulixertinib: 13.5% of patients exhibited retinopathy)[2]Generally lowOften asymptomatic and detected on routine ophthalmologic exams.
Blurred Vision Commonly reportedLowA key symptom that should trigger an ophthalmologic evaluation.
Subretinal Fluid Frequently observed with OCTN/AA hallmark of MEK/ERK inhibitor-associated retinopathy.[1][2]
Dry Eye Reported with some MEK inhibitors (2-10%)[14]RareCan be managed with lubricating eye drops.

Table 2: Incidence of Skin Toxicities with MAPK Pathway Inhibitors

Adverse EventIncidence (All Grades)Incidence (Grade 3/4)Notes
Acneiform Rash High (e.g., Ulixertinib: 33%)[13]Up to 19% for all dermatologic AEs with Ulixertinib[13]The most common skin toxicity.
Maculopapular Rash Common (e.g., Ulixertinib: 27%)[13]Included in the overall Grade 3 dAEs.
Pruritus (Itching) Common (e.g., Ulixertinib: 25%)[13]Included in the overall Grade 3 dAEs.Can be managed with antihistamines and topical agents.
Dry Skin (Xerosis) Common (e.g., Ulixertinib: 11%)[13]Included in the overall Grade 3 dAEs.Managed with emollients.

IV. Experimental Protocols

Protocol for Assessment of Ocular Toxicity in Animal Models
  • Baseline Examination: Before initiating treatment, perform a baseline ophthalmologic examination on all animals, including slit-lamp biomicroscopy and indirect ophthalmoscopy.

  • Regular Monitoring: Conduct ophthalmologic examinations at regular intervals throughout the study (e.g., weekly or bi-weekly).

  • Advanced Imaging (Optional but Recommended): If abnormalities are suspected, perform OCT to obtain high-resolution images of the retina.

  • Terminal Procedures: At the end of the study, enucleate the eyes and fix them in an appropriate fixative (e.g., Davidson's solution).

  • Histopathology: Process the fixed eyes for histopathological examination. Sections should be stained with Hematoxylin and Eosin (H&E) for microscopic evaluation by a board-certified veterinary pathologist.

Protocol for Assessment of Skin Toxicity in Animal Models
  • Daily Observation: Observe the animals daily for any signs of skin abnormalities, including redness, swelling, and rash.

  • Scoring of Lesions: If skin lesions are observed, score them based on a standardized grading system for severity.

  • Dose Site Evaluation: Pay close attention to the site of administration if the compound is applied topically.

  • Biopsy and Histopathology: In cases of significant or persistent skin lesions, a skin biopsy should be taken for histopathological analysis to characterize the nature of the inflammation and cellular changes.

V. Visualizations

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Substrates Cytoplasmic Substrates ERK->Substrates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription This compound This compound This compound->ERK

Caption: The MAPK/ERK signaling pathway and the point of inhibition by this compound.

Toxicity_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase Animal_Models In-vivo Animal Models Ocular_Exam Ophthalmologic Exams (Slit-lamp, Ophthalmoscopy) Animal_Models->Ocular_Exam Skin_Obs Daily Skin Observation Animal_Models->Skin_Obs Imaging Advanced Imaging (OCT) Ocular_Exam->Imaging Histo Histopathology Skin_Obs->Histo Imaging->Histo Patients Human Subjects Baseline_Ocular Baseline Ocular Exam Patients->Baseline_Ocular AE_Monitoring Adverse Event Monitoring (Ocular & Skin Symptoms) Patients->AE_Monitoring Dose_Mod Dose Modification AE_Monitoring->Dose_Mod Supportive_Care Supportive Care AE_Monitoring->Supportive_Care

References

Overcoming potential resistance mechanisms to Tizaterkib therapy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Tizaterkib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential resistance mechanisms during preclinical and clinical investigations of this compound, a selective inhibitor of ERK1 and ERK2.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an orally bioavailable small molecule that selectively inhibits the serine/threonine kinases ERK1 (MAPK3) and ERK2 (MAPK1). By binding to and inhibiting ERK1/2, this compound prevents the phosphorylation of downstream substrates, thereby blocking the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is frequently hyperactivated in various cancers and plays a crucial role in tumor cell proliferation, survival, and differentiation.[1][2][3]

Q2: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of acquired resistance?

A2: While specific resistance mechanisms to this compound are still under investigation, based on data from other MAPK pathway inhibitors, several potential mechanisms could be at play:

  • On-target alterations:

    • Acquired mutations in the kinase domain of MAPK1 (ERK2) or MAPK3 (ERK1) that prevent this compound from binding effectively.[2][4]

    • Amplification of the MAPK1 gene, leading to overexpression of the ERK2 protein, which may overwhelm the inhibitory capacity of the drug.[2]

  • Bypass pathway activation:

    • Upregulation of upstream receptor tyrosine kinases (RTKs) such as EGFR, HER2, or MET, which can reactivate the MAPK pathway or activate parallel survival pathways like the PI3K/AKT pathway.[3][5][6]

    • Mutations or amplification of other genes within the MAPK pathway upstream of ERK, such as KRAS, NRAS, or BRAF.[1][7]

  • Transcriptional reprogramming:

    • Epigenetic changes leading to the expression of pro-survival genes that are independent of the MAPK pathway.

Q3: How can I experimentally confirm if my resistant cells have on-target mutations in ERK1/2?

A3: The most direct method is to perform Sanger or next-generation sequencing (NGS) of the coding regions of MAPK1 and MAPK3 in your resistant cell lines compared to the parental, sensitive cells. See the detailed protocol for "Genomic Analysis of Resistant Clones" below.

Q4: What are the first steps to investigate bypass pathway activation?

A4: A phospho-proteomic screen can provide a broad overview of activated signaling pathways in your resistant cells. Alternatively, you can perform immunoblotting for key phosphorylated proteins in common bypass pathways, such as p-EGFR, p-MET, p-AKT, and p-S6. See the "Immunoblotting for Bypass Pathway Activation" protocol for more details.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Gradual increase in IC50 of this compound in cell culture over several passages. Development of a resistant cell population.1. Isolate single-cell clones from the resistant population. 2. Confirm the resistant phenotype in these clones using a cell viability assay. 3. Perform genomic and proteomic analysis on the confirmed resistant clones to identify the mechanism of resistance.
No change in p-ERK levels upon this compound treatment in a previously sensitive cell line. Potential on-target mutation in ERK1/2 preventing drug binding.1. Sequence the MAPK1 and MAPK3 genes to check for mutations. 2. Perform an in-vitro kinase assay with recombinant mutant ERK protein to confirm reduced sensitivity to this compound.
p-ERK levels are inhibited by this compound, but cells continue to proliferate. Activation of a bypass signaling pathway (e.g., PI3K/AKT).1. Perform immunoblotting for key phosphorylated proteins in alternative survival pathways (p-AKT, p-S6, etc.). 2. Test the efficacy of combination therapy with an inhibitor of the identified bypass pathway (e.g., a PI3K inhibitor).
Variable response to this compound across different patient-derived xenograft (PDX) models. Intrinsic resistance due to pre-existing genomic alterations or tumor heterogeneity.1. Perform baseline genomic and transcriptomic profiling of the PDX models to identify potential resistance markers. 2. Stratify PDX models based on molecular profiles to correlate with this compound sensitivity.

Experimental Protocols

Cell Viability Assay to Determine IC50

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or similar)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete growth medium. A common starting range is 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

  • Remove the medium from the cells and add the this compound dilutions.

  • Incubate the plate for a period that allows for at least two cell doublings in the vehicle-treated wells (typically 48-72 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability).

  • Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis.

Immunoblotting for Bypass Pathway Activation

This protocol is to assess the phosphorylation status of key proteins in potential bypass signaling pathways.

Materials:

  • Parental (sensitive) and this compound-resistant cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-p-EGFR, anti-EGFR, anti-ß-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Culture parental and resistant cells to ~80% confluency.

  • Treat cells with this compound at a concentration that inhibits p-ERK in the parental line for a specified time (e.g., 2-4 hours).

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Denature protein lysates and load equal amounts onto an SDS-PAGE gel.

  • Separate proteins by electrophoresis and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Wash the membrane and apply ECL substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • Analyze the band intensities to compare the phosphorylation status of proteins between parental and resistant cells.

Genomic Analysis of Resistant Clones

This protocol outlines the steps for identifying potential on-target mutations in MAPK1 and MAPK3.

Materials:

  • Parental and resistant cell line pellets

  • Genomic DNA extraction kit

  • PCR primers flanking the coding regions of MAPK1 and MAPK3

  • High-fidelity DNA polymerase

  • PCR purification kit

  • Sanger sequencing service or NGS platform

Procedure:

  • Extract genomic DNA from both parental and resistant cell lines using a commercial kit.

  • Amplify the coding exons of MAPK1 and MAPK3 using PCR with high-fidelity polymerase.

  • Purify the PCR products.

  • Send the purified PCR products for Sanger sequencing.

  • Align the sequencing results from the resistant cells to the parental cells and a reference sequence to identify any mutations.

  • Alternatively, for a broader analysis, perform whole-exome or whole-genome sequencing on the genomic DNA.

Visualizations

Signaling Pathways

MAPK_Pathway RTK RTK (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->ERK

Caption: The MAPK signaling pathway and the inhibitory action of this compound.

Resistance_Pathways cluster_mapk MAPK Pathway cluster_bypass Bypass Pathway RAF RAF MEK MEK RAF->MEK ERK_mut ERK1/2 (Mutation/Amplification) MEK->ERK_mut Proliferation1 Proliferation ERK_mut->Proliferation1 RTK_bypass Bypass RTK (e.g., MET) PI3K PI3K RTK_bypass->PI3K AKT AKT PI3K->AKT Proliferation2 Proliferation AKT->Proliferation2 This compound This compound This compound->ERK_mut

Caption: Potential resistance mechanisms: on-target alterations and bypass pathway activation.

Experimental Workflow

Troubleshooting_Workflow Start Reduced this compound Sensitivity Observed Viability Confirm Resistance with IC50 Assay Start->Viability Phospho_ERK Check p-ERK levels by Immunoblot Viability->Phospho_ERK Decision1 p-ERK Inhibited? Phospho_ERK->Decision1 Bypass Investigate Bypass Pathways (p-AKT, p-EGFR) Decision1->Bypass Yes OnTarget Investigate On-Target Mechanisms (Sequencing of MAPK1/3) Decision1->OnTarget No End_Bypass Consider Combination Therapy Bypass->End_Bypass End_OnTarget Characterize Mutation/Amplification OnTarget->End_OnTarget

Caption: A logical workflow for troubleshooting this compound resistance.

References

Technical Support Center: Tizaterkib Treatment Protocols for Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting long-term studies involving the ERK1/2 inhibitor, Tizaterkib (ATG-017).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally bioavailable, potent, and highly selective small-molecule inhibitor of Extracellular Signal-regulated Kinase 1 (ERK1) and ERK2. ERK1 and ERK2 are terminal kinases in the RAS-MAPK signaling cascade, a pathway that is frequently dysregulated in over 30% of human cancers, often due to mutations in RAS or BRAF genes. By inhibiting ERK1/2, this compound blocks the phosphorylation of downstream substrates, thereby suppressing tumor cell proliferation and survival.

Q2: What is the recommended starting dose for in vivo preclinical studies?

A2: Based on preclinical studies in mouse models of noise-induced hearing loss, a dose of 0.5 mg/kg has been identified as the minimum effective dose.[1] However, for oncology studies, higher doses are likely required. In a first-in-human Phase I study (NCT04305249), dose-escalation started from 5 mg QD and went up to 40 mg BID.[2] For initial in vivo efficacy studies in xenograft models, a starting dose range of 10-25 mg/kg daily, administered orally, can be considered, with subsequent dose adjustments based on tolerability and anti-tumor activity.

Q3: What are the common adverse events observed with this compound in clinical trials?

A3: In the Phase I study of this compound in patients with advanced solid tumors, the most commonly observed treatment-emergent adverse events were consistent with other ERK pathway inhibitors. These include gastrointestinal (diarrhea, nausea), skin (acneiform dermatitis, rash), and ocular toxicities (blurred vision, retinopathy).[2] At a dose of 40mg BID, dose-limiting toxicities (DLTs) included grade 3 diarrhea and grade 3 retinopathy.[2] The maximum tolerated dose (MTD) was determined to be 20mg BID.[2]

Q4: How can I monitor the pharmacodynamic effects of this compound in my experiments?

A4: The most direct way to measure the pharmacodynamic effect of this compound is to assess the phosphorylation status of ERK1/2 and its downstream substrates, such as p90 ribosomal S6 kinase (RSK). This can be done using techniques like Western blotting or immunohistochemistry on tumor tissue or peripheral blood mononuclear cells (PBMCs). A significant reduction in the levels of phosphorylated ERK (p-ERK) and phosphorylated RSK (p-RSK) would indicate target engagement.

Q5: What are the known mechanisms of resistance to ERK1/2 inhibitors like this compound?

A5: Acquired resistance to ERK1/2 inhibitors can emerge through several mechanisms. These include on-target mutations in the ERK1 or ERK2 genes that prevent drug binding. Additionally, reactivation of the MAPK pathway through upstream alterations or activation of parallel signaling pathways, such as the PI3K/AKT/mTOR pathway, can lead to resistance.

Troubleshooting Guides

In Vitro Studies
Issue Possible Cause(s) Troubleshooting Steps
High variability in IC50 values between experiments 1. Inconsistent cell seeding density.2. Variation in drug concentration preparation.3. Cells are in different growth phases.4. Contamination of cell cultures.1. Ensure precise and consistent cell counting and seeding.2. Prepare fresh drug dilutions for each experiment from a validated stock solution.3. Standardize the cell passage number and ensure cells are in the logarithmic growth phase.4. Regularly test for mycoplasma contamination.
This compound shows lower than expected potency (high IC50) 1. Incorrect drug concentration.2. Degradation of the compound.3. Cell line is intrinsically resistant.1. Verify the concentration and purity of the this compound stock solution.2. Store this compound stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.3. Confirm the mutational status of the MAPK pathway in your cell line (e.g., BRAF, RAS mutations). Consider using a positive control cell line known to be sensitive to ERK inhibitors.
Observed cytotoxicity at very low concentrations in control cells 1. Off-target effects of this compound.2. Solvent (e.g., DMSO) toxicity.1. Test this compound in a non-cancerous cell line to assess baseline toxicity.2. Ensure the final concentration of the solvent is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5% for DMSO).
In Vivo Studies
Issue Possible Cause(s) Troubleshooting Steps
No significant tumor growth inhibition 1. Insufficient drug exposure.2. Sub-optimal dosing schedule.3. Rapid development of resistance.4. Poor oral bioavailability in the animal model.1. Perform pharmacokinetic (PK) analysis to determine plasma and tumor drug concentrations.2. Evaluate different dosing schedules (e.g., twice daily vs. once daily, intermittent dosing).3. Analyze tumor samples at the end of the study for resistance mutations or pathway reactivation.4. Consider a different vehicle for oral gavage to improve solubility and absorption.
Significant animal weight loss or other signs of toxicity 1. Dose is too high.2. Off-target toxicity.1. Reduce the dose of this compound or switch to an intermittent dosing schedule.2. Monitor for specific toxicities observed in clinical trials (e.g., skin rash, diarrhea) and provide supportive care as needed. Conduct histopathological analysis of major organs at the end of the study.
Tumor regrowth after initial response 1. Acquired resistance.1. Biopsy the relapsed tumors and analyze for mechanisms of resistance (e.g., sequencing of ERK1/2, assessing activation of bypass pathways).2. Consider combination therapy with an inhibitor of a potential bypass pathway (e.g., a PI3K inhibitor).

Data Presentation

Table 1: this compound (ATG-017) Dose Escalation and Toxicities in Phase I Clinical Trial (NCT04305249) [2]

Dose LevelNumber of PatientsDose-Limiting Toxicities (DLTs)Most Common Treatment-Emergent Adverse Events (TEAEs)
5 mg QD1None reportedNot specified
5 mg BID3None reportedGastrointestinal, skin, and ocular events
10 mg BID3None reportedGastrointestinal, skin, and ocular events
20 mg BID (MTD)7None reportedGastrointestinal, skin, and ocular events
30 mg BID4Grade 3 acneiform dermatitis, Grade 2 blurred visionGastrointestinal, skin, and ocular events
40 mg BID3Grade 3 diarrhea, Grade 3 retinopathyGastrointestinal, skin, and ocular events

Table 2: Representative IC50 Values of ERK1/2 Inhibitors in Various Cancer Cell Lines

Note: Specific IC50 values for this compound across a wide panel of cell lines are not publicly available. The following data for other selective ERK1/2 inhibitors are provided as a reference.

CompoundCell LineCancer TypeIC50 (nM)Reference
Ulixertinib (BVD-523)A375Melanoma (BRAF V600E)150[3]
Ulixertinib (BVD-523)HCT116Colorectal Cancer (KRAS G13D)200[3]
SCH772984SH-SY5YNeuroblastoma75[3]
RavoxertinibSH-SY5YNeuroblastoma97[3]
LY3214996SH-SY5YNeuroblastoma110[3]

Experimental Protocols

In Vitro Kinase Assay for IC50 Determination of this compound

Objective: To determine the concentration of this compound that inhibits 50% of ERK2 kinase activity.

Materials:

  • Recombinant active ERK2 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM Beta-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • [γ-³²P]ATP

  • This compound stock solution (e.g., 10 mM in DMSO)

  • P81 phosphocellulose paper

  • 0.75% phosphoric acid

  • Scintillation counter and scintillation fluid

Methodology:

  • Prepare serial dilutions of this compound in kinase buffer. The final concentration in the assay should typically range from 0.1 nM to 10 µM.

  • In a microcentrifuge tube, prepare the reaction mixture containing kinase buffer, recombinant ERK2 enzyme, and MBP substrate.

  • Add the diluted this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be close to its Km for ERK2.

  • Incubate the reaction for 20 minutes at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Rinse the paper with acetone and let it air dry.

  • Measure the radioactivity on the P81 paper using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Proliferation (MTT) Assay

Objective: To assess the effect of this compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Methodology:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or medium with DMSO (vehicle control).

  • Incubate the plate for the desired duration (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

  • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting the data.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Calipers for tumor measurement

Methodology:

  • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Prepare the this compound formulation in the vehicle at the desired concentration.

  • Administer this compound orally by gavage to the treatment group(s) at the selected dose and schedule (e.g., 20 mg/kg, once daily). The control group receives the vehicle only.

  • Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight and general health of the mice throughout the study as a measure of toxicity.

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).

  • Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of this compound.

Mandatory Visualizations

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Downstream Downstream Targets (e.g., RSK, ELK1) ERK->Downstream This compound This compound This compound->ERK Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation

Caption: this compound inhibits the MAPK signaling pathway by targeting ERK1/2.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies KinaseAssay In Vitro Kinase Assay (IC50 Determination) CellProliferation Cell Proliferation Assay (GI50 Determination) KinaseAssay->CellProliferation Potency WesternBlot_invitro Western Blot (p-ERK Analysis) CellProliferation->WesternBlot_invitro Mechanism Xenograft Xenograft Model (Efficacy & Tolerability) WesternBlot_invitro->Xenograft Candidate Selection PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Xenograft->PK_PD Dose-Response Toxicity Toxicity Assessment PK_PD->Toxicity Safety Profile

Caption: A typical experimental workflow for preclinical evaluation of this compound.

Troubleshooting_Logic Start Poor In Vivo Efficacy CheckPK Check Pharmacokinetics (PK) Start->CheckPK LowExposure Low Drug Exposure CheckPK->LowExposure Yes AdequateExposure Adequate Drug Exposure CheckPK->AdequateExposure No Reformulate Reformulate Vehicle/ Increase Dose LowExposure->Reformulate CheckPD Check Pharmacodynamics (PD) (p-ERK in tumor) AdequateExposure->CheckPD NoTargetInhibition No Target Inhibition CheckPD->NoTargetInhibition No TargetInhibition Target Inhibition Observed CheckPD->TargetInhibition Yes NoTargetInhibition->Reformulate Resistance Investigate Resistance Mechanisms TargetInhibition->Resistance

Caption: A logical troubleshooting guide for addressing poor in vivo efficacy of this compound.

References

Addressing off-target effects of Tizaterkib in research models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tizaterkib (formerly known as AZD0364 and ATG-017). This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of this compound in various research models. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help ensure the accuracy and reliability of your results.

This compound is a potent and selective inhibitor of the serine/threonine-protein kinases ERK1 and ERK2, which are key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] While developed with high specificity, like many kinase inhibitors, it may exhibit off-target activities, particularly at higher concentrations. Understanding and mitigating these effects is crucial for the correct interpretation of experimental outcomes.

Troubleshooting Guide: Unexpected Experimental Results

This guide provides a structured approach to troubleshooting common issues that may arise from off-target effects of this compound.

Observed Problem Potential Cause (Off-Target Related) Recommended Action
1. Inconsistent or unexpected changes in cell phenotype (e.g., proliferation, apoptosis) not correlating with ERK1/2 inhibition. This compound may be inhibiting other kinases involved in cell growth or survival pathways. At a concentration of 1 µmol/L, this compound has shown activity against kinases such as CDK2, CDK5, ARK5, and ERK7.- Validate on-target ERK1/2 inhibition: Perform a dose-response experiment and confirm the inhibition of ERK1/2 phosphorylation (p-ERK1/2) and its downstream substrate p90RSK by Western blot. - Perform a kinome-wide selectivity screen: Use an in vitro kinase assay panel to identify other kinases inhibited by this compound at the concentrations used in your experiments. - Use a rescue experiment: If a specific off-target kinase is suspected, try to rescue the phenotype by overexpressing a drug-resistant mutant of that kinase.
2. Altered cell signaling in pathways other than MAPK/ERK. This compound may be interacting with kinases in other signaling cascades.- Perform a Cellular Thermal Shift Assay (CETSA): This can confirm direct binding of this compound to suspected off-target proteins in a cellular context. - Profile downstream signaling: Use antibody arrays or targeted Western blotting to assess the phosphorylation status of key proteins in other relevant signaling pathways (e.g., PI3K/Akt, JAK/STAT).
3. Development of resistance to this compound that is not explained by MAPK pathway reactivation. Off-target effects may drive resistance by activating compensatory signaling pathways.- Investigate alternative signaling pathways: Analyze the activity of pathways known to crosstalk with the MAPK pathway. - Sequence key oncogenes: Look for mutations in genes that could activate alternative survival pathways.
4. Discrepancy between in vitro and in vivo (e.g., xenograft) results. The tumor microenvironment in in vivo models can influence drug response and off-target effects.- Analyze the tumor microenvironment: Use immunohistochemistry or flow cytometry to assess changes in immune cell infiltration or stromal cell activation in response to this compound treatment. - Establish and test patient-derived xenograft (PDX) models: These models may better recapitulate the complexity of human tumors and provide more clinically relevant data on efficacy and off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target effects of this compound?

A1: this compound is a selective inhibitor of ERK1 and ERK2 kinases.[1][2] Its on-target effects are the inhibition of the MAPK/ERK signaling pathway, leading to decreased phosphorylation of ERK1/2 and their downstream substrates, such as p90RSK.[3][4] This results in the inhibition of cell proliferation and survival in cancer cells where this pathway is hyperactivated.[1][2]

Q2: What are the known off-target kinases of this compound?

A2: Kinase profiling studies on this compound (as AZD0364) at a concentration of 1 µmol/L have identified several potential off-target kinases. In one screen of 122 kinases, activity (≥80% inhibition) was observed against MEK1, BRAF, c-RAF, CDK2, and ARK5. In a broader panel of 353 kinases, activity was seen against MEK1, COT, BRAF, MEK2, c-RAF, ERK7, CDK2, CDK5, and ARK5.[3][4] It is important to note that the observed activity against MEK1, BRAF, and c-RAF in these assays is likely an artifact of the assay design, which uses ERK2 in the reaction cascade.[3][4]

Q3: How can I determine if the effects I am seeing are due to off-target activity?

A3: A multi-pronged approach is recommended:

  • Dose-response analysis: Correlate the observed phenotype with the IC50 for ERK1/2 inhibition. Effects seen only at much higher concentrations are more likely to be off-target.

  • Use of a structurally unrelated ERK1/2 inhibitor: If a different ERK1/2 inhibitor produces the same phenotype, it is more likely to be an on-target effect.

  • Rescue experiments: Overexpression of a wild-type or drug-resistant form of a suspected off-target kinase can help determine its role in the observed phenotype.

  • Direct target engagement assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm if this compound is binding to other proteins in your cellular model.

Q4: At what concentration should I use this compound to minimize off-target effects?

A4: It is recommended to use the lowest concentration of this compound that effectively inhibits ERK1/2 phosphorylation in your specific cell model. This should be determined empirically by performing a dose-response curve and assessing p-ERK1/2 levels by Western blot. Using concentrations significantly above the IC50 for p-ERK1/2 inhibition increases the likelihood of off-target effects.

Quantitative Data Summary

The following table summarizes the reported biochemical potencies of this compound (formerly AZD0364) against its primary targets and known off-target kinases. This data can help researchers select appropriate concentrations for their experiments and interpret their results.

Target Assay Type IC50 / % Inhibition Reference
ERK1 BiochemicalHighly potent (specific IC50 not provided in reference)[3][4]
ERK2 Biochemical0.66 nM[3][4]
p-p90RSK (Cellular) High-content imaging (A375 cells)5.73 nM[3][4]
CDK2 Biochemical1 µM[5]
CDK5/p25 Biochemical0.3 µM[5]
CDK5/p35 Biochemical0.3 µM[5]
ARK5 Biochemical0.4 µM[5]
ERK7 Binding Assay0.03 µM[5]

Experimental Protocols

Here we provide detailed methodologies for key experiments to investigate and validate potential off-target effects of this compound.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol is for determining the inhibitory activity of this compound against a panel of purified kinases.

Materials:

  • Purified recombinant kinases

  • Kinase-specific substrates

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% 2-mercaptoethanol)

  • [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

  • This compound dissolved in DMSO

  • 96-well or 384-well plates

  • Plate reader or scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer.

  • In a multi-well plate, add the kinase, its specific substrate, and the this compound dilution (or DMSO for control).

  • Pre-incubate the mixture for 10-15 minutes at 30°C.

  • Initiate the kinase reaction by adding ATP (either radiolabeled or as part of a detection system).

  • Incubate for the optimized reaction time (typically 30-60 minutes) at 30°C.

  • Terminate the reaction according to the assay manufacturer's instructions (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).

  • Quantify the kinase activity by measuring either the incorporation of ³²P into the substrate or the amount of ADP produced.

  • Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is used to assess the direct binding of this compound to target and off-target proteins in intact cells.

Materials:

  • Cell line of interest

  • This compound

  • DMSO

  • PBS

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes

  • Thermocycler

  • Western blot reagents

Procedure:

  • Culture cells to 80-90% confluency.

  • Treat cells with the desired concentration of this compound or DMSO for a specified time (e.g., 1-2 hours).

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS containing protease and phosphatase inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by cooling to room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate the soluble protein fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Collect the supernatant and analyze the protein levels of the target and suspected off-targets by Western blot.

  • A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the protein.

Protocol 3: Western Blot for Phospho-ERK1/2

This is a standard protocol to validate the on-target activity of this compound.

Materials:

  • Cell line of interest

  • This compound

  • DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot equipment

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Serum-starve the cells for 4-6 hours if necessary to reduce basal p-ERK levels.

  • Treat cells with a dose range of this compound or DMSO for the desired time.

  • Lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA or Bradford assay.

  • Denature protein lysates by boiling in SDS-PAGE sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an anti-total-ERK1/2 antibody as a loading control.

Visualizations

Signaling Pathway

MAPK_ERK_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Proliferation, Survival Proliferation, Survival ERK1/2->Proliferation, Survival This compound This compound This compound->ERK1/2

Caption: The MAPK/ERK signaling pathway and the point of inhibition by this compound.

Experimental Workflow

Off_Target_Workflow A Unexpected Phenotype Observed B Validate On-Target (p-ERK) Inhibition A->B C Dose-Response Analysis B->C D Kinome Profiling C->D No Correlation G Phenotype is On-Target C->G Correlates with p-ERK IC50 F Identify Potential Off-Targets D->F E Cellular Thermal Shift Assay (CETSA) E->F H Phenotype is Off-Target F->H

Caption: A logical workflow for troubleshooting unexpected results with this compound.

Logical Relationship

Problem_Solution_Relationship cluster_problem Problem cluster_solution Solution P1 Inconsistent Phenotype S1 Kinome Profiling P1->S1 S2 CETSA P1->S2 P2 Pathway Crosstalk S4 Pathway Analysis P2->S4 P3 Drug Resistance P3->S1 P3->S4 S3 Rescue Experiment S1->S3

Caption: Relationship between common problems and experimental solutions.

References

Validation & Comparative

A Comparative Clinical Landscape of ERK1/2 Inhibitors: Tizaterkib in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the rapidly evolving landscape of targeted oncology, inhibitors of the extracellular signal-regulated kinases 1 and 2 (ERK1/2) are emerging as a promising therapeutic strategy for tumors harboring mutations in the RAS/RAF/MEK/ERK signaling cascade. This guide provides a comparative overview of Tizaterkib (ATG-017/AZD0364) and other notable ERK1/2 inhibitors currently in clinical development, with a focus on available clinical trial data, experimental protocols, and mechanism of action.

The Role of ERK1/2 in Oncology

The RAS/RAF/MEK/ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Hyperactivation of this pathway, often driven by mutations in genes such as BRAF and RAS, is a key oncogenic driver in a multitude of cancers. As the final kinases in this cascade, ERK1 and ERK2 represent a critical node for therapeutic intervention, offering a potential strategy to overcome both primary and acquired resistance to upstream inhibitors (e.g., BRAF and MEK inhibitors).

This compound (ATG-017/AZD0364): A Novel ERK1/2 Inhibitor

This compound is an orally bioavailable, selective inhibitor of ERK1 and ERK2. By binding to and inhibiting the activity of these kinases, this compound prevents the phosphorylation of downstream substrates, thereby blocking the pro-proliferative and pro-survival signals of the MAPK pathway.

A first-in-human, open-label, Phase 1 dose-escalation study (ERASER, NCT04305249) evaluated the safety, pharmacokinetics, and preliminary efficacy of this compound in patients with refractory advanced solid tumors harboring activating alterations in the RAS-MAPK pathway. The trial established a maximum tolerated dose (MTD) and provided initial insights into the safety and anti-tumor activity of this agent. While the trial was terminated due to a reprioritization of the developer's pipeline, the data presented at the 2024 American Society of Clinical Oncology (ASCO) Annual Meeting offers valuable information for the field.

Comparative Analysis of ERK1/2 Inhibitors in Clinical Trials

To provide a clear comparison, this guide summarizes the available Phase 1 clinical trial data for this compound and other prominent ERK1/2 inhibitors: Ulixertinib (BVD-523), LY3214996, ASTX029, and Ravoxertinib (GDC-0994).

Table 1: Comparison of Phase 1 Efficacy Data for Select ERK1/2 Inhibitors
Inhibitor Trial Identifier Patient Population Number of Patients (Efficacy Evaluable) Overall Response Rate (ORR) Disease Control Rate (DCR) (CR+PR+SD) Key Tumor Types with Responses
This compound (ATG-017) NCT04305249Advanced solid tumors with RAS-MAPK alterations214.8% (1 PR)[1]42.8% (1 PR + 8 SD)[1]Mesonephric-like ovarian adenocarcinoma (KRAS G12V)[1]
Ulixertinib (BVD-523) NCT01781429Advanced solid tumors with MAPK mutations81 (in dose expansion)14% (11 PR)Not ReportedNRAS-mutant, BRAF V600-mutant, and non-V600 BRAF-mutant solid tumors
LY3214996 NCT02857270Advanced cancer51Tumor regression in 7 patientsStable disease > 4 months in 4 patientsBRAF-mutant and non-BRAF mutant cancers
ASTX029 NCT03520075Relapsed/refractory solid tumors764 PRsNot ReportedKRAS-mutant NSCLC, KRAS-mutant pancreatic cancer
Ravoxertinib (GDC-0994) NCT01875705Advanced solid tumors47Not ReportedNot ReportedNot Reported

CR: Complete Response; PR: Partial Response; SD: Stable Disease; NSCLC: Non-Small Cell Lung Cancer.

Table 2: Comparison of Phase 1 Safety Profiles for Select ERK1/2 Inhibitors
Inhibitor Recommended Phase 2 Dose (RP2D) / MTD Common Treatment-Related Adverse Events (TRAEs) Dose-Limiting Toxicities (DLTs)
This compound (ATG-017) 20mg BID (MTD)[1]Gastrointestinal, skin, and ocular adverse events[2]Grade 3 diarrhea, grade 3 retinopathy, grade 3 acneiform dermatitis, grade 2 blurred vision (at doses >20mg BID)[1]
Ulixertinib (BVD-523) 600mg BID (RP2D)Diarrhea (48%), fatigue (42%), nausea (41%), dermatitis acneiform (31%)Not specified in provided results
LY3214996 Not specified in provided resultsNausea, vomiting, diarrhea, dermatitis acneiform, fatigue, pruritus, blurred visionGrade 3 cough and fatigue, G3 dehydration, increased creatinine, G3 increased CPK, G3 rash > 7 days, renal failure
ASTX029 200mg daily (RDE)Ocular AEs, nausea, diarrhea, fatigue, rashGrade 2 central serous retinopathy, grade 3 maculopapular rash
Ravoxertinib (GDC-0994) Not specified in provided resultsNot specified in provided resultsNot specified in provided results

BID: Twice daily; MTD: Maximum Tolerated Dose; RP2D: Recommended Phase 2 Dose; RDE: Recommended Dose for Expansion; AEs: Adverse Events.

Experimental Protocols: A Look at Phase 1 Trial Designs

The clinical development of these ERK1/2 inhibitors typically follows a standard Phase 1 dose-escalation design to determine safety, tolerability, and the MTD or RP2D.

This compound (ERASER Trial - NCT04305249) Monotherapy Dose Escalation:
  • Objective: To evaluate the safety, pharmacokinetics, and MTD of this compound in patients with refractory advanced solid tumors.

  • Design: A 3+3 dose-escalation design was employed. Patients with solid tumors harboring activating alterations in the RAS-MAPK pathway were enrolled in sequential cohorts at increasing doses of this compound.

  • Methodology: this compound was administered orally on a continuous dosing schedule. Safety was assessed by monitoring for treatment-emergent adverse events (TEAEs) and DLTs. Efficacy was evaluated based on Response Evaluation Criteria in Solid Tumors (RECIST) v1.1. Pharmacokinetic parameters were also assessed.[1]

experimental_workflow cluster_enrollment Patient Enrollment cluster_treatment Treatment & Evaluation cluster_outcomes Primary Outcomes Patient Screening Patient Screening (Advanced Solid Tumors, RAS-MAPK Alterations) Informed Consent Informed Consent Patient Screening->Informed Consent Enrollment Enrollment into Dose Cohorts Informed Consent->Enrollment Dose Escalation 3+3 Dose Escalation (Continuous Dosing) Enrollment->Dose Escalation Safety Monitoring Safety Monitoring (AEs, DLTs) Dose Escalation->Safety Monitoring PK Sampling Pharmacokinetic Sampling Dose Escalation->PK Sampling Efficacy Assessment Efficacy Assessment (RECIST v1.1) Safety Monitoring->Efficacy Assessment MTD Determination MTD Determination Efficacy Assessment->MTD Determination RP2D Identification RP2D Identification MTD Determination->RP2D Identification Safety Profile Safety Profile Characterization RP2D Identification->Safety Profile

Caption: Generalized Phase 1 Dose-Escalation Workflow for ERK1/2 Inhibitors.

Signaling Pathway Inhibition

All the compared inhibitors target the terminal kinases in the MAPK pathway, ERK1 and ERK2. The intended mechanism is to block the phosphorylation of numerous downstream substrates that are involved in cell cycle progression and survival.

mapk_pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Downstream Targets Downstream Targets (e.g., RSK, c-Myc, ELK1) ERK1/2->Downstream Targets Proliferation & Survival Cell Proliferation & Survival Downstream Targets->Proliferation & Survival This compound & Other Inhibitors This compound & Other ERK1/2 Inhibitors This compound & Other Inhibitors->ERK1/2

Caption: Simplified MAPK Signaling Pathway and the Target of ERK1/2 Inhibitors.

Discussion and Future Directions

The clinical data gathered to date for this compound and other ERK1/2 inhibitors demonstrates a consistent safety profile characterized by manageable gastrointestinal, dermatological, and ocular toxicities. This class of agents has shown preliminary signs of anti-tumor activity in heavily pre-treated patient populations with diverse tumor types harboring MAPK pathway alterations.

The partial response observed with this compound in a patient with a KRAS G12V mutation is encouraging, as KRAS-mutant cancers have historically been challenging to treat. While the overall response rate for this compound in this small Phase 1 study was modest, the achievement of stable disease in over a third of patients suggests a potential for disease control.

Direct cross-trial comparisons are inherently limited by differences in patient populations, study designs, and the small sample sizes of these early-phase trials. However, the collective data suggests that ERK1/2 inhibition is a valid therapeutic strategy. Future research will likely focus on identifying predictive biomarkers to select patients most likely to benefit from these therapies and exploring rational combination strategies to enhance efficacy and overcome resistance. The ongoing investigation of this compound in combination with the immune checkpoint inhibitor nivolumab is a prime example of such a strategy, aiming to leverage potential synergies between MAPK pathway inhibition and immunotherapy.

References

Tizaterkib in Combination with Immunotherapy: A Comparative Guide to Synergistic Anti-Tumor Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the synergistic effects of Tizaterkib (ATG-017), a selective ERK1/2 inhibitor, when combined with immunotherapy for the treatment of cancer. By inhibiting the terminal kinases in the RAS/MAPK signaling pathway, this compound has the potential to modulate the tumor microenvironment and enhance the efficacy of immune checkpoint inhibitors. This document compiles available preclinical data, outlines relevant clinical trial designs, and provides detailed experimental methodologies to support further research and development in this promising area of oncology.

Preclinical Evidence of Synergy: this compound and Anti-PD-L1 Combination

A preclinical study presented at the Society for Immunotherapy of Cancer (SITC) 36th Annual Meeting in 2021 demonstrated a significant synergistic anti-tumor effect when this compound was combined with the anti-PD-L1 antibody, atezolizumab. The study utilized the EL4 syngeneic mouse model, a T-cell lymphoma model.

Quantitative Data Summary

The combination of this compound and atezolizumab resulted in notable improvements in tumor control and immune cell infiltration compared to either treatment alone.

ParameterControl (Vehicle + IgG)This compound MonotherapyAtezolizumab MonotherapyThis compound + Atezolizumab Combination
Tumor Growth Inhibition (TGI) on Day 9 -No activityNo activity22%[1]
Tumor Infiltrating CD8+ T cells (% of CD45+ cells) 4.17%[1]3.81%[1]3.23%[1]12.92%[1]
CD8+/CD4+ T cell Ratio in Tumors 0.25[1]0.32[1]0.17[1]0.67[1]
Tumor Infiltrating Natural Killer (NK) cells BaselineNo significant changeNo significant changeIncreased[1]

Table 1: Preclinical efficacy of this compound and anti-PD-L1 (atezolizumab) combination in the EL4 syngeneic mouse model.[1]

These data suggest that the combination therapy not only inhibits tumor growth but also remodels the tumor microenvironment to be more favorable for an anti-tumor immune response, effectively turning an immunologically "cold" tumor "hot".[2]

Comparison with Other MAPK Pathway Inhibitors

The synergistic effect of inhibiting the MAPK pathway in combination with immunotherapy is not unique to this compound. Preclinical and clinical studies with other ERK inhibitors, as well as upstream MEK inhibitors, have shown similar promising results.

Inhibitor ClassSpecific Agent (Example)Combination ImmunotherapyKey FindingsReference
ERK Inhibitor PD0325901Anti-PD-1Downregulated PD-L1 expression on tumor cells; increased CD3+ T cell infiltration in NSCLC models.[3]
ERK Inhibitor LY3214996Anti-PD-1Improved intracranial disease control in melanoma brain metastasis models by amplifying extracranial immune responses.[4]
MEK Inhibitor TrametinibAnti-PD-L1Enhanced T-cell infiltration and suppressed tumor cell proliferation in KRAS-mutant NSCLC models.

Table 2: Comparison of synergistic effects of different MAPK pathway inhibitors with immunotherapy.

Proposed Mechanism of Synergistic Action

The preclinical data suggests that this compound enhances the efficacy of immunotherapy through modulation of the tumor microenvironment. The following diagram illustrates the proposed signaling pathway and mechanism of synergy.

Synergy_Mechanism cluster_tumor_cell Tumor Cell cluster_t_cell T Cell RAS_RAF_MEK RAS-RAF-MEK Pathway ERK ERK1/2 RAS_RAF_MEK->ERK Activation PDL1 PD-L1 Expression ERK->PDL1 Upregulation PD1 PD-1 PDL1_PD1_Interaction PDL1->PDL1_PD1_Interaction TCR TCR Activation T Cell Activation & Proliferation TCR->Activation Exhaustion T Cell Exhaustion PD1->Exhaustion This compound This compound This compound->ERK Inhibition Immunotherapy Anti-PD-L1/PD-1 Immunotherapy Immunotherapy->PDL1_PD1_Interaction Blockade PDL1_PD1_Interaction->PD1 Interaction

Caption: Proposed mechanism of this compound and immunotherapy synergy.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings. As the specific protocols for the this compound preclinical study are not publicly available, the following are representative methodologies for key experiments.

In Vivo Syngeneic Mouse Model

This protocol describes the general workflow for assessing the in vivo efficacy of combination cancer therapies.

in_vivo_workflow start Start cell_culture EL4 Cell Culture start->cell_culture implantation Subcutaneous Implantation of EL4 cells into C57BL/6 mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (this compound, Anti-PD-L1, Combination, Control) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint Reached (Tumor size limit) monitoring->endpoint analysis Tumor Excision for Flow Cytometry Analysis endpoint->analysis finish End analysis->finish

Caption: Workflow for in vivo assessment of this compound and immunotherapy.

Methodology:

  • Cell Culture: EL4 murine T-cell lymphoma cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Model: Female C57BL/6 mice, aged 6-8 weeks, are used. All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation: EL4 cells are harvested, washed, and resuspended in phosphate-buffered saline (PBS). A total of 1 x 10^6 cells in 100 µL of PBS are injected subcutaneously into the right flank of each mouse.

  • Treatment: When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into four groups: (1) Vehicle + IgG control, (2) this compound, (3) Anti-PD-L1 antibody, and (4) this compound + Anti-PD-L1 antibody. This compound is typically administered orally, while the antibody is given via intraperitoneal injection. Dosing and schedule would be determined by preliminary studies.

  • Monitoring: Tumor dimensions are measured with calipers every 2-3 days, and tumor volume is calculated using the formula: (length x width²)/2. Body weight is also monitored as an indicator of toxicity.

  • Endpoint: Mice are euthanized when tumors reach a predetermined size limit (e.g., 1500-2000 mm³) or show signs of excessive morbidity.

  • Data Analysis: Tumor growth curves are plotted, and statistical analyses (e.g., two-way ANOVA) are performed to compare treatment groups.

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes

This protocol outlines the steps for analyzing the immune cell populations within the tumor microenvironment.

Methodology:

  • Tumor Digestion: Excised tumors are mechanically minced and then enzymatically digested (e.g., using a cocktail of collagenase and DNase) to obtain a single-cell suspension.

  • Cell Staining: The single-cell suspension is stained with a panel of fluorescently labeled antibodies to identify different immune cell subsets. A representative panel could include:

    • Leukocytes: CD45

    • T cells: CD3, CD4, CD8

    • Natural Killer (NK) cells: NK1.1

  • Flow Cytometry: Stained cells are acquired on a flow cytometer.

  • Data Analysis: A sequential gating strategy is used to identify and quantify the different immune cell populations.

Flow_Cytometry_Gating cluster_gating Gating Strategy All_Cells All Cells Singlets Singlets All_Cells->Singlets FSC-A vs FSC-H Live_Cells Live Cells Singlets->Live_Cells Viability Dye CD45_Positive CD45+ (Leukocytes) Live_Cells->CD45_Positive CD45 CD3_Positive CD3+ (T Cells) CD45_Positive->CD3_Positive CD3 NK_Cells NK1.1+ (NK Cells) CD45_Positive->NK_Cells NK1.1 CD4_T_Cells CD4+ T Cells CD3_Positive->CD4_T_Cells CD4 CD8_T_Cells CD8+ T Cells CD3_Positive->CD8_T_Cells CD8

Caption: Representative gating strategy for TIL analysis by flow cytometry.

Clinical Investigation: The ERASER Trial

The synergistic potential of this compound with immunotherapy was being investigated in the Phase 1 ERASER clinical trial (NCT04305249). This study was designed to evaluate the safety and preliminary efficacy of this compound as a monotherapy and in combination with nivolumab, an anti-PD-1 antibody, in patients with advanced solid tumors and hematological malignancies.

Trial Design:

  • Study Type: Phase 1, multi-center, open-label

  • Arms:

    • Module A: this compound Monotherapy (dose escalation and expansion)

    • Module B: this compound in combination with Nivolumab (dose escalation and expansion)

  • Combination Arm Dosing:

    • This compound: Starting at 5 mg BID orally

    • Nivolumab: 480 mg intravenously every 4 weeks

Trial Status: This trial was terminated due to a reprioritization of the company's pipeline. As a result, there is no publicly available clinical data on the efficacy of the this compound and nivolumab combination.

Conclusion and Future Directions

The preclinical data strongly support the hypothesis that this compound, an ERK1/2 inhibitor, can act synergistically with immune checkpoint inhibitors to enhance anti-tumor immunity. The observed increase in tumor-infiltrating CD8+ T cells and the improved CD8+/CD4+ ratio provide a clear rationale for this combination. While the termination of the ERASER trial's combination arm is a setback, the compelling preclinical findings warrant further investigation of this compound in combination with immunotherapy. Future studies could explore this combination in other tumor models, investigate the impact on other immune cell populations, and potentially re-initiate clinical evaluation in well-defined patient populations. The detailed methodologies provided in this guide offer a framework for designing and executing such studies.

References

Validating the role of Tizaterkib in tempering the immune response in the cochlea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Tizaterkib, a novel ERK1/2 inhibitor, against other therapeutic alternatives for tempering the immune response in the cochlea. The content is based on preclinical data and aims to offer an objective evaluation of performance, mechanism of action, and experimental validation.

Introduction to Cochlear Inflammation and Therapeutic Intervention

The cochlea, once considered an immune-privileged organ, is now understood to possess a dynamic immune system. An overactive inflammatory response, triggered by insults such as acoustic trauma, ototoxic drugs, or autoimmune factors, is a key driver of sensorineural hearing loss.[1][2] This response often involves the activation of the mitogen-activated protein kinase (MAPK) pathway and the infiltration of immune cells like macrophages, leading to synaptic damage and hair cell death.[1][2][3] this compound has emerged as a promising therapeutic candidate by directly targeting this cascade.[1][4]

This compound is a highly specific, orally bioavailable inhibitor of ERK1/2, the final kinases in the MAPK signaling cascade.[1][4][5] Currently undergoing Phase 1 clinical trials for cancer treatment, its potential for repurposing in noise-induced hearing loss (NIHL) has been demonstrated in preclinical models.[1][4] The drug has been shown to not only protect against permanent hearing threshold shifts but also to temper the associated immune response in the cochlea.[1][2][3]

Comparative Analysis of Therapeutic Agents

This section compares this compound with current and investigational therapies for cochlear inflammation, including another MAPK inhibitor (Dabrafenib), an alternative pathway inhibitor (NLRP3 inflammasome inhibitors), and the standard of care (Corticosteroids).

Table 1: Performance and Efficacy Comparison
FeatureThis compound (ERK1/2 Inhibitor)Dabrafenib (BRAF Inhibitor)NLRP3 Inflammasome Inhibitors (e.g., MCC950)Corticosteroids (e.g., Dexamethasone)
Primary Target ERK1/2 Kinases[1][4]BRAF Kinase (Upstream of ERK)[1]NLRP3 Inflammasome[6][7][8]Glucocorticoid Receptor[9]
Mechanism Inhibits phosphorylation cascade leading to cellular stress and inflammation.[1][5]Inhibits an upstream kinase in the MAPK pathway.[1]Blocks assembly of the inflammasome, preventing Caspase-1 activation and IL-1β/IL-18 secretion.[7][8][10]Broad immunosuppression and anti-inflammatory effects.[11][12]
Preclinical Efficacy (Hearing Protection) 20–25 dB SPL protection in NIHL models.[1][2][4]Protects mice from NIHL.[1]Alleviates hearing loss in systemic inflammation and CSOM models.[6][7]Effective in reducing tinnitus and improving hearing in some inflammatory conditions.[9]
Effect on Cochlear Immune Cells Significantly decreases CD45+ (total immune) and CD68+ (macrophage) cells.[1][3][4]Data suggests modulation of the immune response.Reduces macrophage infiltration.[6]General suppression of immune cell activity.[11][13]
Administration Route Oral[1][4]Oral[14]Systemic (e.g., injection)[6]Systemic (Oral, IV) or Local (Intratympanic)[9][12]
Known Side Effects / Limitations Low predicted systemic toxicity at effective doses.[1][4]Potential for off-target effects and toxicity profiles are a concern with MAPK inhibitors generally.[5]Specific inhibitors are still largely investigational.[6][10]Significant side effects with long-term systemic use; intratympanic delivery is invasive.[12][15]

Signaling Pathway Diagrams

The following diagrams illustrate the mechanism of action for this compound and a key alternative pathway targeted by other therapies.

MAPK_Pathway cluster_stimulus Cochlear Stress (e.g., Noise) cluster_pathway MAPK Signaling Cascade cluster_outcome Cellular Response AcousticTrauma Acoustic Trauma RAF RAF AcousticTrauma->RAF Activates MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Downstream Downstream Effectors (Transcription Factors) ERK->Downstream Inflammation Immune Cell Infiltration (CD45+, CD68+) Downstream->Inflammation Damage Synaptic Damage & Hair Cell Death Downstream->Damage This compound This compound This compound->ERK Inhibits

Caption: this compound's mechanism of action via ERK1/2 inhibition in the MAPK pathway.

NLRP3_Pathway cluster_stimulus Cochlear Stress / PAMPs / DAMPs cluster_pathway NLRP3 Inflammasome Activation cluster_outcome Pro-inflammatory Cytokine Release Stimulus Pathogen/Damage Signals NLRP3 NLRP3 Stimulus->NLRP3 Activates ASC ASC NLRP3->ASC Recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves IL1b IL-1β ProIL1b->IL1b Inflammation Cochlear Inflammation IL1b->Inflammation Inhibitor NLRP3 Inhibitors (e.g., MCC950) Inhibitor->NLRP3 Inhibits Assembly

Caption: The alternative NLRP3 inflammasome pathway targeted by specific inhibitors.

Experimental Protocols

Detailed methodologies are crucial for validating and comparing therapeutic agents. Below are summaries of key experimental protocols used in the preclinical assessment of this compound.

Protocol 1: Mouse Model of Noise-Induced Hearing Loss (NIHL)
  • Objective: To assess the otoprotective effects of this compound against permanent noise-induced hearing threshold shifts.

  • Animal Model: Adult FVB/NJ mice are commonly used as they exhibit reliable permanent threshold shifts after noise exposure.[1]

  • Noise Exposure: Anesthetized mice are exposed to a specific noise band (e.g., 8–16 kHz octave band) at a high intensity (e.g., 100 dB or 106 dB SPL) for a set duration (e.g., 2 hours).[1][2]

  • Drug Administration: this compound is administered orally via gavage at varying doses (e.g., 0.5 mg/kg, 5 mg/kg, 25 mg/kg).[1] Treatment regimens can vary, but a key protocol involves starting administration 24 hours after noise exposure, twice daily for 3 days, to test its therapeutic potential.[1][4][16]

  • Auditory Function Assessment: Auditory Brainstem Response (ABR) is measured at baseline (before noise) and at a final time point (e.g., 14 days post-noise) to determine permanent threshold shifts across different frequencies (e.g., 8, 16, and 32 kHz).[1] ABR wave 1 amplitude is also analyzed as a functional correlate of cochlear synaptopathy.[1]

Protocol 2: Immunohistochemical Analysis of Cochlear Immune Cells
  • Objective: To quantify the effect of this compound on the infiltration of immune cells into the cochlea following acoustic trauma.

  • Tissue Preparation: Following the NIHL protocol and a defined post-treatment period (e.g., 4-6 days post-noise), mice are sacrificed, and cochleae are harvested and fixed.[1][3]

  • Immunostaining: Whole-mount preparations of the cochlear sensory epithelium are permeabilized and stained with specific antibodies.

    • Pan-Leukocyte Marker: Anti-CD45 antibody is used to identify the total population of infiltrating immune cells.[1][3]

    • Macrophage Marker: Anti-CD68 antibody is used to specifically identify macrophages/monocytes.[1][3]

  • Quantification and Imaging: Confocal microscopy is used to capture images of the stained cochleae. The number of CD45-positive and CD68-positive cells are counted in defined regions of the cochlea to allow for statistical comparison between treatment and control groups.[1][3]

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Phase 1: Baseline & Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis cluster_results Phase 4: Data Interpretation Start Select FVB/NJ Mice ABR1 Baseline ABR Measurement Start->ABR1 Noise Noise Exposure (100dB SPL, 2h) ABR1->Noise Treatment Oral this compound (0.5 mg/kg) or Vehicle Control (Started 24h Post-Noise, 2x/day for 3 days) Noise->Treatment ABR2 Final ABR (14 Days Post-Noise) Treatment->ABR2 Sacrifice Sacrifice & Cochlea Harvest (4-6 Days Post-Noise) Treatment->Sacrifice Result1 Compare ABR Threshold Shifts ABR2->Result1 IHC Immunohistochemistry (CD45 & CD68 Staining) Sacrifice->IHC Result2 Quantify Immune Cell Infiltration IHC->Result2

Caption: Preclinical workflow for evaluating this compound in a mouse model of NIHL.

Conclusion and Future Directions

The preclinical evidence strongly supports the role of this compound in tempering the cochlear immune response following acoustic injury.[1][2][3] Its high specificity for ERK1/2, oral bioavailability, and efficacy when administered in a therapeutically relevant window make it a compelling candidate for treating noise-induced hearing loss.[1][4] Compared to the broad immunosuppression of corticosteroids, this compound offers a targeted approach.[1][13] While it shares a common pathway with other MAPK inhibitors like dabrafenib, its specific targeting of ERK1/2 may offer a more efficient and less toxic profile.[1] Furthermore, its mechanism is distinct from therapies targeting other inflammatory pathways, such as the NLRP3 inflammasome, providing multiple avenues for drug development in the hearing loss space.[7][8]

Future research should focus on direct, head-to-head comparisons of this compound with these alternatives in standardized models of cochlear injury. Investigating its efficacy in other models of inflammatory hearing loss, such as autoimmune inner ear disease, and progressing through clinical trials will be critical to validating its role as a future therapy.

References

Comparative analysis of Tizaterkib (AZD 0364) and its predecessors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Tizaterkib (AZD0364) and Other Small Molecule Inhibitors

This guide provides a comparative analysis of this compound (AZD0364), a selective ERK1/2 inhibitor, and its predecessor, Ulixertinib. Additionally, to provide a broader context within the landscape of targeted cancer therapies, this guide also includes a comparative overview of two notable Bromodomain and Extra-Terminal (BET) inhibitors, AZD5153 and Pelabresib. This dual focus aims to offer researchers, scientists, and drug development professionals a clear understanding of the distinct and convergent roles of these molecules in their respective signaling pathways.

This compound is an orally bioavailable inhibitor of the extracellular signal-regulated kinases 1 (ERK1) and 2 (ERK2)[1]. As a key component of the mitogen-activated protein kinase (MAPK) pathway, the ERK signaling cascade is a critical regulator of cell proliferation, differentiation, and survival[2]. In contrast, AZD5153 and Pelabresib are part of a class of drugs that target BET proteins, which are epigenetic readers that regulate gene transcription[3][4]. By presenting these inhibitors side-by-side, this guide highlights the different therapeutic strategies of targeting signal transduction pathways versus epigenetic mechanisms.

Comparative Analysis of ERK1/2 Inhibitors

This compound (AZD0364) and its predecessor Ulixertinib (BVD-523) both target the terminal kinases in the MAPK pathway, ERK1 and ERK2. The following tables summarize their performance based on available preclinical data.

InhibitorTargetBiochemical IC50Cellular IC50Reference Compound
This compound (AZD0364) ERK20.6 nM5.7 nM (p-p90RSK in A375 cells)N/A
Ulixertinib (BVD-523) ERK2<0.3 nM180 nM (A375 cell proliferation)N/A

Comparative Analysis of BET Inhibitors

AZD5153 and Pelabresib (CPI-0610) are inhibitors of the BET family of proteins, primarily targeting BRD4. Their performance characteristics are summarized below.

InhibitorTargetBiochemical IC50Cellular IC50Reference Compound
AZD5153 Full-length BRD45 nM1.7 nM (BRD4 foci disruption in U2OS cells)N/A
Pelabresib (CPI-0610) BRD4-BD139 nMNot directly reported, but reduces viability of MM cells in a dose-dependent manner.N/A

Experimental Protocols

In Vitro Kinase/Binding Assays

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BRD4 Binding

This assay measures the binding of inhibitors to the bromodomains of BRD4.

  • Reagents: Terbium-labeled donor, dye-labeled acceptor, purified BRD4 protein (e.g., BD1 or BD1+BD2), biotinylated histone peptide substrate, and assay buffer.

  • Procedure:

    • A mixture of the terbium-labeled donor, dye-labeled acceptor, BRD4 protein, and the biotinylated substrate is prepared.

    • The test inhibitor at various concentrations is added to this mixture in a 384-well plate.

    • The plate is incubated for a specified time (e.g., 60-120 minutes) to allow for binding equilibrium.

    • Fluorescence intensity is measured using a microplate reader capable of TR-FRET. The signal is proportional to the amount of BRD4 bound to the substrate.

    • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for Kinase Activity

This assay is used to measure the phosphorylation of a substrate by a kinase.

  • Reagents: Biotinylated substrate peptide, anti-phosphoserine or anti-phosphotyrosine antibody, streptavidin-coated donor beads, and protein A-coated acceptor beads.

  • Procedure:

    • The kinase reaction is performed by incubating the kinase, substrate, and ATP in an appropriate buffer.

    • The reaction is stopped, and the AlphaLISA reagents are added. The biotinylated substrate binds to the streptavidin-coated donor beads, and the phosphorylated substrate is recognized by the anti-phospho antibody, which in turn is captured by the protein A-coated acceptor beads.

    • When the donor and acceptor beads are in close proximity, a luminescent signal is generated upon excitation.

    • The signal is measured using an AlphaScreen-capable plate reader. The intensity of the signal is proportional to the kinase activity.

Cellular Assays

CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP.

  • Reagents: CellTiter-Glo® Reagent.

  • Procedure:

    • Cells are plated in a multiwell plate and treated with the test compound at various concentrations for a specified period (e.g., 72 hours)[5].

    • The plate and its contents are equilibrated to room temperature[6].

    • A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium is added to each well[6].

    • The contents are mixed to induce cell lysis[5].

    • The plate is incubated to stabilize the luminescent signal[5].

    • Luminescence is measured using a plate reader. The signal is proportional to the number of viable cells.

Western Blot for Phospho-ERK (pERK) Detection

This method is used to detect the phosphorylation status of ERK1/2 in cells.

  • Procedure:

    • Cells are treated with the inhibitor for a specified time.

    • Cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation[7].

    • Protein concentration in the lysates is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF)[8].

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (pERK)[8].

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The signal is detected using a chemiluminescent substrate[9]. The membrane can be stripped and re-probed for total ERK to normalize the pERK signal[10].

Signaling Pathway and Experimental Workflow Diagrams

ERK1/2 Signaling Pathway

ERK1_2_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras_GDP Ras-GDP (inactive) SOS->Ras_GDP Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP GTP RAF RAF Ras_GTP->RAF MEK MEK1/2 RAF->MEK P ERK_inactive ERK1/2 (inactive) MEK->ERK_inactive P ERK_active p-ERK1/2 (active) ERK_inactive->ERK_active RSK p90RSK ERK_active->RSK P Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK_active->Transcription_Factors P This compound This compound (AZD0364) This compound->ERK_active inhibition Ulixertinib Ulixertinib (BVD-523) Ulixertinib->ERK_active inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: The ERK1/2 signaling cascade.

BET Protein Mechanism of Action

BET_Inhibition_Pathway cluster_chromatin Chromatin cluster_transcription Transcriptional Machinery Histone Histone Tail (Acetylated Lysine) BET_Protein BET Protein (BRD4) Histone->BET_Protein binds DNA DNA Gene_Transcription Oncogene Transcription DNA->Gene_Transcription TF Transcription Factors (e.g., MYC, NF-κB) BET_Protein->TF recruits RNAPII RNA Polymerase II TF->RNAPII activates RNAPII->DNA transcribes BET_Inhibitor BET Inhibitor (AZD5153, Pelabresib) BET_Inhibitor->BET_Protein displaces

Caption: Mechanism of BET protein inhibition.

Experimental Workflow for Inhibitor Comparison

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_analysis Data Analysis Kinase_Assay Biochemical Kinase/ Binding Assay (TR-FRET, AlphaLISA) IC50_Biochem Determine Biochemical IC50 Kinase_Assay->IC50_Biochem Comparison Comparative Analysis of Potency and Efficacy IC50_Biochem->Comparison Cell_Culture Cell Line Culture (e.g., A375, U2OS) Compound_Treatment Treat with Inhibitor (Dose-Response) Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (CellTiter-Glo) Compound_Treatment->Viability_Assay Western_Blot Target Engagement Assay (Western Blot for pERK) Compound_Treatment->Western_Blot IC50_Cellular Determine Cellular IC50/EC50 Viability_Assay->IC50_Cellular Western_Blot->IC50_Cellular IC50_Cellular->Comparison

Caption: Workflow for inhibitor comparison.

References

Benchmarking Tizaterkib's Safety Profile Against Other Small Molecule Inhibitors of the MAPK/ERK Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

Introduction

Tizaterkib (ATG-017) is an orally administered, potent, and highly selective small molecule inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2). As a critical downstream node in the mitogen-activated protein kinase (MAPK) signaling cascade, the inhibition of ERK1/2 presents a promising therapeutic strategy for tumors harboring activating mutations in the RAS-MAPK pathway. This guide provides a comparative analysis of the safety profile of this compound against other small molecule inhibitors targeting the MAPK/ERK pathway, including other ERK1/2 inhibitors and MEK inhibitors. The information is compiled from publicly available clinical trial data and presented to aid in the objective evaluation of these therapeutic agents.

The MAPK/ERK Signaling Pathway

The RAS/RAF/MEK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, survival, and differentiation. In many cancers, this pathway is constitutively activated due to mutations in upstream components like BRAF or RAS. This compound and its comparators aim to abrogate this aberrant signaling by targeting key kinases within this cascade.

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription Factors Transcription Factors ERK1_2->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival, Differentiation This compound This compound This compound->ERK1_2 Other_ERKi Other ERK1/2 Inhibitors (e.g., Ulixertinib, Ravoxertinib) Other_ERKi->ERK1_2 MEKi MEK Inhibitors (e.g., Selumetinib, Trametinib, Binimetinib) MEKi->MEK1_2

Caption: The MAPK/ERK Signaling Pathway and Points of Inhibition.

Comparative Safety Profile of this compound and Other MAPK/ERK Pathway Inhibitors

The following tables summarize the incidence of common treatment-related adverse events (TRAEs) observed in clinical trials of this compound and selected ERK1/2 and MEK inhibitors. Data is presented for all grades and for severe (Grade ≥3) events, as defined by the Common Terminology Criteria for Adverse Events (CTCAE).

Table 1: Safety Profile of ERK1/2 Inhibitors
Adverse EventThis compound (ATG-017)¹Ulixertinib (BVD-523)²Ravoxertinib (GDC-0994)³
Any Adverse Event 100%93%Not Reported
Grade ≥3 AEs 66.7% (SAEs)41%Not Reported
Gastrointestinal
DiarrheaCommon48% (All), <5% (Gr ≥3)Common
NauseaCommon41% (All), <5% (Gr ≥3)Common
VomitingCommonNot ReportedCommon
Dermatologic
Rash (Acneiform)Common (DLT at 30mg)31% (All), <5% (Gr ≥3)Common (DLT at 600mg)
PruritusNot Reported25% (All)Not Reported
Dry SkinNot Reported11% (All)Not Reported
Ocular
Retinopathy/Blurred VisionCommon (DLT at 40/30mg)Not ReportedNot Reported
Constitutional
FatigueNot Reported42% (All), <5% (Gr ≥3)Common

¹Data from a Phase 1, first-in-human, dose-escalation study in patients with advanced solid tumors.[1] Common TEAEs were consistent with other ERK pathway inhibitors. At 40mg BID, 2 of 3 patients experienced a dose-limiting toxicity (DLT) (grade 3 diarrhea and grade 3 retinopathy). At 30mg BID, 2 of 4 patients experienced a DLT (grade 3 acneiform dermatitis and grade 2 blurred vision).[1] ²Data from a Phase 1 dose-escalation and expansion study in patients with MAPK mutant advanced solid tumors. ³Data from a Phase 1 dose-escalation study in patients with advanced solid tumors. The most common drug-related adverse events were diarrhea, rash, nausea, fatigue, and vomiting.

Table 2: Safety Profile of MEK Inhibitors
Adverse EventSelumetinib⁴Trametinib⁵Binimetinib⁶
Any Adverse Event 100%~98%100%
Grade ≥3 AEs 28%36%68%
Gastrointestinal
Diarrhea62.5% (All)43% (All)40% (All)
NauseaCommon36% (All)29% (All)
Vomiting54.5% (All)Not Reported21% (All)
Dermatologic
Rash (Acneiform)Common57% (All)35% (All)
PruritusCommon10% (All)Not Reported
Dry SkinCommon11% (All)Not Reported
Ocular
Retinopathy/Blurred VisionCommon~9% (All)Common
Constitutional
FatigueCommon36% (All)22% (All)
PyrexiaCommonCommonNot Reported
Cardiovascular
Decreased Ejection FractionCommon~7% (All)Common
HypertensionNot Reported15% (All)Not Reported
Musculoskeletal
CPK ElevationCommonNot Reported42% (All)

⁴Data from the SPRINT Phase II study in pediatric patients with neurofibromatosis type 1 and inoperable plexiform neurofibromas. ⁵Data from clinical trials in patients with BRAF V600E/K-mutant metastatic melanoma. ⁶Data from the COLUMBUS Phase 3 study in patients with NRAS-mutant melanoma.

Experimental Protocols for Key Safety Assessments

The safety and tolerability of small molecule kinase inhibitors are rigorously evaluated throughout their development, from preclinical studies to all phases of clinical trials. Below are outlines of typical experimental protocols for key safety assessments.

Preclinical Toxicology Studies
  • Objective: To identify potential target organs of toxicity, determine a safe starting dose for human trials, and understand the dose-response relationship.

  • Methodology:

    • In Vitro Assays: A panel of in vitro toxicology assays is often conducted early to assess compound safety. These may include genetic toxicity assays (e.g., AMES test, in vitro micronucleus assay), cytotoxicity assays in various cell lines, and specific assays for off-target effects (e.g., hERG channel assay for cardiac risk).

    • In Vivo Studies: Conducted in at least two species (one rodent, one non-rodent).

      • Dose-Range Finding Studies: Single-dose or short-term repeat-dose studies to determine the maximum tolerated dose (MTD).

      • Repeat-Dose Toxicity Studies: Administration of the drug for longer durations (e.g., 28 or 90 days) to evaluate the toxicological profile upon repeated exposure. Endpoints include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and full histopathological examination of all major organs.

    • Safety Pharmacology Studies: To assess the effects on major physiological systems, including cardiovascular, respiratory, and central nervous systems.

Preclinical_Safety_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies (Rodent & Non-Rodent) cluster_analysis Data Analysis & Reporting Genotoxicity Genetic Toxicity Assays (e.g., AMES, Micronucleus) Dose_Range Dose-Range Finding (Single & Repeat Dose) Genotoxicity->Dose_Range Cytotoxicity Cytotoxicity Assays (Multiple Cell Lines) Cytotoxicity->Dose_Range hERG_Assay hERG Channel Assay hERG_Assay->Dose_Range Repeat_Dose Repeat-Dose Toxicity (e.g., 28-day, 90-day) Dose_Range->Repeat_Dose TK_Analysis Toxicokinetics (TK) Analysis Repeat_Dose->TK_Analysis Pathology Histopathology Examination Repeat_Dose->Pathology Safety_Pharm Safety Pharmacology (Cardiovascular, Respiratory, CNS) Safety_Pharm->TK_Analysis Report Toxicology Report Generation TK_Analysis->Report Pathology->Report

Caption: General Workflow for Preclinical Safety Assessment.
Clinical Trial Safety Monitoring

  • Objective: To monitor, identify, and manage adverse events in human subjects, ensuring patient safety and determining the recommended dose and schedule for later-phase trials.

  • Methodology:

    • Adverse Event (AE) Monitoring and Reporting: All AEs are recorded at each study visit and graded for severity according to the Common Terminology Criteria for Adverse Events (CTCAE). Serious Adverse Events (SAEs) are reported to regulatory authorities within a specified timeframe.

    • Laboratory Assessments: Regular monitoring of hematology, serum chemistry, and urinalysis to detect any drug-induced abnormalities.

    • Cardiovascular Monitoring:

      • Electrocardiograms (ECGs): Performed at baseline and at regular intervals throughout the trial to monitor for changes in heart rate, rhythm, and intervals (e.g., QTc).

      • Echocardiograms (ECHOs) or Multi-Gated Acquisition (MUGA) Scans: To assess left ventricular ejection fraction (LVEF) at baseline and periodically, especially for drugs with a known or suspected risk of cardiotoxicity.

    • Ophthalmologic Examinations: For inhibitors of the MAPK/ERK pathway, which are known to have ocular toxicities, baseline and regular on-treatment ophthalmologic examinations are crucial. These typically include visual acuity testing, slit-lamp examination, and fundoscopy.

    • Dermatologic Assessments: Regular skin examinations to monitor for rashes, dry skin, and other dermatologic toxicities. Standardized grading scales are used, and management protocols are often in place.

Conclusion

This compound, as a selective ERK1/2 inhibitor, demonstrates a safety profile with adverse events that are generally consistent with its mechanism of action and the class of MAPK/ERK pathway inhibitors. The most common toxicities observed are gastrointestinal, dermatologic, and ocular in nature. Direct comparison with other ERK1/2 and MEK inhibitors reveals both overlapping and distinct safety considerations. A thorough understanding of these safety profiles, supported by robust preclinical and clinical safety monitoring protocols, is essential for the continued development and optimal clinical application of this compound and other inhibitors in this class. Further data from ongoing and future clinical trials will provide a more comprehensive understanding of this compound's long-term safety and tolerability.

References

Safety Operating Guide

Navigating the Safe Disposal of Tizaterkib: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed framework for the proper disposal of "Tizaterkib," a placeholder name for a chemical or pharmaceutical compound. The following procedures are based on established best practices for hazardous and non-hazardous waste management and should be adapted to the specific properties outlined in the compound's Safety Data Sheet (SDS).

Core Principles of Chemical Disposal

The disposal of any chemical, including this compound, must adhere to local, state, and federal regulations.[1][2] The primary goal is to minimize environmental contamination and ensure the safety of all personnel. Always consult the material's specific Safety Data Sheet (SDS) for detailed handling and disposal instructions.[3]

Step-by-Step Disposal Procedures

  • Consult the Safety Data Sheet (SDS): The SDS is the most critical document for determining the appropriate disposal method. It will provide information on the chemical's hazards, composition, and specific disposal considerations.

  • Waste Identification and Segregation:

    • Determine if the this compound waste is considered hazardous under the Resource Conservation and Recovery Act (RCRA).[2] Hazardous waste is typically categorized based on its ignitability, corrosivity, reactivity, or toxicity.

    • Segregate this compound waste from other laboratory waste streams to prevent accidental reactions.[3] Do not mix this compound waste with other chemical wastes unless explicitly permitted by your institution's environmental health and safety (EHS) department.[3]

  • Containerization and Labeling:

    • Use appropriate, leak-proof, and chemically compatible containers for waste collection.

    • Clearly label the waste container with "Hazardous Waste," the name "this compound," and a description of its components and concentrations.

  • Engage a Licensed Waste Disposal Contractor: All chemical waste, especially hazardous waste, must be disposed of through a licensed and certified waste disposal contractor.[1][4][5] Your institution's EHS department will have established procedures for this.

  • Spill Management:

    • In the event of a spill, immediately alert personnel in the area.

    • Contain the spill using an appropriate absorbent material such as sand, earth, or vermiculite.[1][4]

    • Collect the contaminated absorbent material and place it in a sealed container for disposal as hazardous waste.[4]

    • Ventilate the area and decontaminate the spill site.[6]

Quantitative Data for Waste Management

While specific quantitative data for this compound is not available, the following table provides an example of how to structure such information for any given chemical compound based on its SDS.

ParameterValueUnitsRegulatory Guideline
RCRA Hazardous Waste Code (e.g., D001)-EPA
Reportable Quantity (RQ) (e.g., 100)lbs (kg)CERCLA
Concentration Limit for Sewer Disposal (e.g., <10)mg/LLocal POTW
LD50 (Oral, Rat) (e.g., 500)mg/kgGHS

Experimental Protocol: Waste Characterization

To ensure proper disposal, a waste characterization protocol may be necessary if the waste stream containing this compound is complex.

Objective: To determine the hazardous characteristics of the this compound waste stream.

Methodology:

  • Sample Collection: Collect a representative sample of the waste stream in a clean, compatible container.

  • pH Analysis: Use a calibrated pH meter to determine the corrosivity of the sample. A pH of ≤ 2 or ≥ 12.5 typically indicates a corrosive hazardous waste.

  • Flash Point Test: Use a Pensky-Martens closed-cup tester to determine the flash point. A flash point of < 140°F (60°C) indicates an ignitable hazardous waste.

  • Toxicity Characteristic Leaching Procedure (TCLP): If the waste contains specific toxic chemicals listed by the EPA, a TCLP test may be required to determine if they leach above regulatory limits.

  • Reactivity Test: Assess the potential for the waste to react violently with water, form explosive mixtures, or release toxic gases. This is often based on the known chemistry of the constituents.

  • Documentation: Record all results and compare them to the RCRA hazardous waste characteristics to make a final waste determination.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Tizaterkib_Disposal_Workflow start Start: this compound Waste Generated sds Consult Safety Data Sheet (SDS) start->sds characterize Characterize Waste (Hazardous?) sds->characterize non_hazardous Non-Hazardous Waste Protocol characterize->non_hazardous No hazardous Hazardous Waste Protocol characterize->hazardous Yes segregate Segregate and Containerize non_hazardous->segregate hazardous->segregate label_waste Label Container Correctly segregate->label_waste contact_ehs Contact EHS for Pickup label_waste->contact_ehs disposal_contractor Licensed Contractor Disposal contact_ehs->disposal_contractor end End: Disposal Complete disposal_contractor->end

Caption: this compound Disposal Decision Workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.